Product packaging for 5-Iodo-2-methoxypyrimidine(Cat. No.:CAS No. 101803-06-9)

5-Iodo-2-methoxypyrimidine

Cat. No.: B1277562
CAS No.: 101803-06-9
M. Wt: 236.01 g/mol
InChI Key: HWROBHLYCJFWCE-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5IN2O and its molecular weight is 236.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5IN2O B1277562 5-Iodo-2-methoxypyrimidine CAS No. 101803-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWROBHLYCJFWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441106
Record name Pyrimidine, 5-iodo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101803-06-9
Record name Pyrimidine, 5-iodo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 5-Iodo-2-methoxypyrimidine, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The following sections detail a two-step synthetic route, commencing with the readily available starting material, 5-methoxyuracil. This guide includes detailed experimental protocols, summarized quantitative data, and visualizations of the synthetic workflow and reaction pathway.

Synthetic Pathway Overview

The proposed synthesis of this compound is a two-step process. The first step involves the chlorination of 5-methoxyuracil (also known as 2,4-dihydroxy-5-methoxypyrimidine) to yield the intermediate, 2,4-dichloro-5-methoxypyrimidine. The second step is a direct iodination of the pyrimidine ring at the 5-position. While a direct, one-pot conversion from 2,4-dichloro-5-methoxypyrimidine to this compound is not explicitly detailed in the reviewed literature, a plausible approach involves an electrophilic iodination, a common method for functionalizing pyrimidine rings.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This procedure is adapted from established methods for the chlorination of dihydroxypyrimidines.

Reaction Scheme:

Materials:

  • 5-methoxy-2,4-dihydroxypyrimidine (5-methoxyuracil)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (or other tertiary amine base like triethylamine)

  • Crushed ice

  • Dichloromethane (or other suitable organic solvent)

  • 5% w/w aqueous sodium bicarbonate solution

  • Concentrated aqueous hydrochloric acid

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, a mixture of 5-methoxy-2,4-dihydroxypyrimidine and phosphorus oxychloride is prepared.

  • A tertiary amine, such as N,N-dimethylaniline, is slowly added to the reaction mixture. This amine acts as an acid scavenger.

  • The reaction mixture is heated to reflux (typically around 100-110°C) and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and water. This step should be performed in a well-ventilated fume hood as it can be exothermic and may release HCl gas.

  • The aqueous mixture is then extracted with an organic solvent, such as dichloromethane.

  • The combined organic layers are washed sequentially with concentrated aqueous hydrochloric acid and a 5% w/w aqueous sodium bicarbonate solution to remove any remaining amine and acidic impurities.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2,4-dichloro-5-methoxypyrimidine.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the pure product.

Step 2: Synthesis of this compound

This protocol is a proposed method based on established green chemistry procedures for the iodination of pyrimidine derivatives.

Reaction Scheme:

Caption: A diagram of the reaction pathway for the synthesis of this compound.

An In-depth Technical Guide to the Purification of 5-Iodo-2-methoxypyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of 5-Iodo-2-methoxypyrimidine via recrystallization. Due to the limited availability of specific quantitative solubility data for this compound, this guide integrates general principles of recrystallization, data from structurally similar compounds, and a detailed, adaptable experimental protocol to achieve high purity.

Introduction to Recrystallization for Pyrimidine Derivatives

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2] The principle underlying this method is the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. For pyrimidine derivatives like this compound, which are key intermediates in pharmaceutical synthesis, achieving high purity is paramount for subsequent reaction steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient.

The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] As a saturated solution of the crude compound cools, the solubility of this compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor.

Physicochemical Properties and Solubility Considerations

While specific quantitative solubility data for this compound is not extensively published, information on related compounds and general principles of solubility for pyrimidine derivatives can guide solvent selection. The presence of a polar pyrimidine ring and a methoxy group suggests moderate polarity. The iodo-substituent adds to the molecular weight and can influence crystal lattice energy.

Based on literature mentioning the purification of this compound, ethanol is a suitable solvent. To develop a robust recrystallization protocol, it is essential to determine the solubility of the compound in the chosen solvent at different temperatures. The following table provides a template for organizing such experimental data.

Table 1: Solubility Profile of this compound

Solvent SystemTemperature (°C)Solubility ( g/100 mL) (Estimated)Observations
Ethanol0LowSparingly soluble
Ethanol25 (Room Temp.)ModeratePartially soluble
Ethanol78 (Boiling)HighReadily soluble
Water25Very LowInsoluble
Water100LowSparingly soluble
Ethanol/Water (9:1)0Very LowInsoluble
Ethanol/Water (9:1)70Moderate-HighSoluble

Note: The solubility values are estimates based on the general behavior of similar compounds and should be determined experimentally for precise process optimization.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a detailed procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bars

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and weighing balance

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. Add a magnetic stir bar. In a separate flask, heat the 95% ethanol to its boiling point (~78 °C). Add the hot ethanol portion-wise to the flask containing the crude solid while stirring and gently heating.[3] Continue adding the hot solvent until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and flask to minimize heat loss.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[1] Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities from the crystal surfaces. It is important to use a minimal amount of cold solvent to avoid significant loss of the purified product.[3]

  • Drying: Continue to draw air through the Büchner funnel to partially dry the crystals. Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_final_product Final Product Crude_Solid Crude this compound Dissolve Dissolve Crude Solid Crude_Solid->Dissolve Hot_Solvent Hot Ethanol Hot_Solvent->Dissolve Hot_Filtration Hot Filtration (Optional) Dissolve->Hot_Filtration If insoluble impurities Cooling Slow Cooling Dissolve->Cooling Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Cold Ethanol Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure this compound Drying->Pure_Crystals

Caption: Workflow for the recrystallization of this compound.

Conclusion

Recrystallization is a powerful and essential technique for the purification of this compound. By carefully selecting a suitable solvent, such as ethanol, and controlling the cooling rate, it is possible to obtain a high-purity product suitable for demanding applications in research and drug development. The protocol provided in this guide serves as a robust starting point, which can be further optimized by experimentally determining the precise solubility of the compound under various conditions to maximize yield and purity.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Iodo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 5-iodo-2-methoxypyrimidine. Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes data from analogous structures, established principles of NMR spectroscopy, and generalized experimental protocols to serve as a robust resource for its identification and analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar compounds, including 2-methoxypyrimidine and other 5-halopyrimidines, and take into account the electronic effects of the iodo and methoxy substituents on the pyrimidine ring. The deshielding effect of the electronegative iodine atom at the C5 position is expected to cause a downfield shift for the adjacent protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-4/H-6~8.5 - 8.7Singlet (s)
OCH₃~4.0 - 4.2Singlet (s)

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~165 - 170
C-4/C-6~160 - 165
C-5~80 - 85
OCH₃~55 - 60

Solvent: CDCl₃

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If the sample is not fully soluble, gentle warming or sonication may be employed.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, modern spectrometers can reference the residual solvent peak.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
  • Instrument Setup: The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and improve signal-to-noise.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is advisable.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Data Processing
  • Fourier Transformation: The acquired free induction decays (FIDs) are converted into spectra using a Fourier transform.

  • Phase Correction: The phase of the spectra should be manually or automatically corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectra should be corrected to be flat.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: The peaks in the ¹H spectrum should be integrated to determine the relative number of protons. All peaks in both ¹H and ¹³C spectra should be accurately picked and labeled.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the NMR characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_output Final Characterization weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune & Shim) transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq processing Fourier Transform, Phase & Baseline Correction h1_acq->processing c13_acq->processing referencing Chemical Shift Referencing processing->referencing analysis Spectral Analysis (Integration, Peak Picking) referencing->analysis report Structure Confirmation & Data Reporting analysis->report

Caption: Experimental workflow for NMR characterization.

logical_relationship cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals compound This compound h4_h6 H-4 / H-6 compound->h4_h6 corresponds to och3_h OCH₃ compound->och3_h corresponds to c2 C-2 compound->c2 corresponds to c4_c6 C-4 / C-6 compound->c4_c6 corresponds to c5 C-5 compound->c5 corresponds to och3_c OCH₃ compound->och3_c corresponds to

Caption: Correlation of atoms to NMR signals.

5-Iodo-2-methoxypyrimidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 101803-06-9

This in-depth technical guide provides a comprehensive overview of 5-Iodo-2-methoxypyrimidine, a key building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines plausible synthetic routes, and explores its reactivity, particularly in widely-used cross-coupling reactions.

Core Properties and Data

This compound is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 101803-06-9[1]
Molecular Formula C₅H₅IN₂O[1]
Molecular Weight 236.01 g/mol [1]
Appearance White to light yellow powder or crystalInferred from similar compounds
Purity ≥98%[1]
Storage 4°C, protect from light[1]
SMILES COC1=NC=C(I)C=N1[1]

Synthesis and Reactivity

The reactivity of this compound is primarily dictated by the carbon-iodine bond at the 5-position of the pyrimidine ring. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, making iodopyrimidines highly reactive substrates.[3] The reactivity is also influenced by the position of the halogen on the pyrimidine ring, with the general trend being C4(6) > C2 > C5.[3] Despite the C5 position being the least reactive, the high reactivity of the iodine atom makes this compound a suitable substrate for various cross-coupling reactions.

Experimental Protocols: Cross-Coupling Reactions

The following sections provide detailed methodologies for Suzuki-Miyaura and Sonogashira coupling reactions, which are pivotal for carbon-carbon bond formation in drug discovery and development. These protocols are based on general procedures for halopyrimidines and should be optimized for specific substrates.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Parameter Condition
Reactants This compound (1.0 eq.), Aryl/heteroaryl boronic acid (1.2-1.5 eq.)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Base Na₂CO₃ (2.0 eq.) or K₂CO₃ (2.0 eq.)
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)

Sonogashira Coupling:

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4]

Parameter Condition
Reactants This compound (1.0 eq.), Terminal alkyne (1.2-1.5 eq.)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Triethylamine (2.0-3.0 eq.) or Diisopropylethylamine (2.0-3.0 eq.)
Solvent THF or DMF
Temperature Room temperature to 60 °C
Atmosphere Inert (Argon or Nitrogen)

Applications in Drug Discovery

Pyrimidine scaffolds are integral to a vast array of pharmaceuticals due to their ability to mimic the endogenous pyrimidines in DNA and RNA, allowing them to interact with a wide range of biological targets. While specific patents explicitly mentioning this compound are not prevalent, the functionalization of the pyrimidine core through reactions like the Suzuki and Sonogashira couplings is a cornerstone of modern medicinal chemistry.[4] These reactions enable the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Safety Information

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the MSDS for the structurally similar 5-Iodo-2,4-dimethoxypyrimidine, the compound should be handled with care.[5] It may cause skin and serious eye irritation, as well as respiratory irritation.[5] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Visualizations

The following diagrams illustrate the proposed synthesis and key reactions of this compound.

Synthesis_of_5_Iodo_2_methoxypyrimidine 2-Methoxypyrimidine 2-Methoxypyrimidine This compound This compound 2-Methoxypyrimidine->this compound Iodination Iodine (I2) Iodine (I2) Iodine (I2)->this compound Silver Nitrate (AgNO3) Silver Nitrate (AgNO3) Silver Nitrate (AgNO3)->this compound

Caption: Proposed synthesis of this compound.

Suzuki_Coupling_Pathway A This compound D Oxidative Addition A->D B Aryl/Heteroaryl Boronic Acid E Transmetalation B->E C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Catalyst Regeneration G Coupled Product F->G H Base H->E

Caption: Generalized Suzuki-Miyaura coupling pathway.

Sonogashira_Coupling_Pathway cluster_pd Palladium Cycle cluster_cu Copper Cycle A This compound OA Oxidative Addition A->OA Pd0 Pd(0) Catalyst Pd0->OA RE Reductive Elimination OA->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product Alkyne Terminal Alkyne CuAcetylide Copper Acetylide Intermediate Alkyne->CuAcetylide CuI Cu(I) Catalyst CuI->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->RE Transmetalation

Caption: Generalized Sonogashira coupling pathway.

References

The Iodination of 2-Methoxypyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and synthetic protocols for the iodination of 2-methoxypyrimidine. The introduction of an iodine atom into the pyrimidine ring is a critical transformation in medicinal chemistry, as it provides a versatile handle for further functionalization, enabling the synthesis of a wide array of novel drug candidates. This document outlines the core mechanistic principles, detailed experimental procedures, and quantitative data to facilitate the successful and efficient synthesis of 5-iodo-2-methoxypyrimidine.

Core Mechanism: Electrophilic Aromatic Substitution

The iodination of 2-methoxypyrimidine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrimidine ring, while generally electron-deficient, is activated towards electrophilic attack by the electron-donating 2-methoxy group. This directing group enhances the nucleophilicity of the C5 position, making it the primary site of iodination.

The reaction mechanism can be delineated into three key steps:

  • Generation of the Electrophile: Molecular iodine (I₂) is a relatively weak electrophile and requires activation to generate a more potent iodinating species, typically an iodonium ion (I⁺) or a polarized iodine complex. This is often achieved using an oxidizing agent or a Lewis acid.

  • Formation of the Sigma Complex: The electron-rich π-system of the 2-methoxypyrimidine ring attacks the electrophilic iodine species, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. The positive charge in this intermediate is delocalized across the pyrimidine ring.

  • Deprotonation and Aromatization: A weak base present in the reaction mixture abstracts a proton from the C5 position of the sigma complex, restoring the aromaticity of the pyrimidine ring and yielding the final product, this compound.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the iodination of 2-methoxypyrimidine.

G cluster_0 Reaction Mechanism 2-Methoxypyrimidine 2-Methoxypyrimidine Sigma Complex Sigma Complex 2-Methoxypyrimidine->Sigma Complex Attack on I+ Electrophilic Iodine (I+) Electrophilic Iodine (I+) Electrophilic Iodine (I+)->Sigma Complex This compound This compound Sigma Complex->this compound Deprotonation H+ H+ Sigma Complex->H+

Caption: General mechanism for the electrophilic iodination of 2-methoxypyrimidine.

G cluster_1 Experimental Workflow A Reactant Mixing (2-Methoxypyrimidine, I2, AgNO3) B Mechanical Grinding (20-30 min) A->B C Quenching (aq. Na2S2O3) B->C D Filtration & Washing C->D E Purification (Column Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the iodination of 2-methoxypyrimidine, based on protocols adapted from the iodination of similar pyrimidine derivatives.[1]

ParameterValueReference
Reactant Molar Ratios
2-Methoxypyrimidine1.0 eq[1]
Iodine (I₂)1.2 eq[1]
Silver Nitrate (AgNO₃)2.0 eq[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Reaction Time20 - 30 minutes[1]
SolventSolvent-free (Mechanical Grinding)[1]
Product Information
ProductThis compound
Expected Yield70 - 95%[1]
AppearanceOff-white to pale yellow solid
Molecular FormulaC₅H₅IN₂O
Molecular Weight236.01 g/mol

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound via Mechanical Grinding

This protocol is adapted from a green chemistry approach for the iodination of pyrimidine derivatives.[1]

Materials:

  • 2-Methoxypyrimidine

  • Iodine (I₂)

  • Silver Nitrate (AgNO₃)

  • Mortar and Pestle

  • Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

  • Methanol

  • Silica Gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a clean, dry mortar, add 2-methoxypyrimidine (1.0 eq), iodine (1.2 eq), and silver nitrate (2.0 eq).

  • Grind the mixture vigorously with a pestle for 20-30 minutes at room temperature. The reaction is often exothermic, and the mixture may become tacky and change color.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a saturated aqueous solution of sodium thiosulfate to the mortar to quench any unreacted iodine. The color of the mixture should fade.

  • Transfer the contents of the mortar to a filter funnel and wash the solid residue with methanol.

  • Collect the filtrate and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

  • Dry the purified product under vacuum to remove any residual solvent.

Protocol 2: Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected ¹H NMR spectrum will show two singlets in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyrimidine ring, and a singlet in the upfield region corresponding to the methoxy protons. The signal for the H5 proton, present in the starting material, will be absent.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The C5 carbon will be significantly shifted due to the attachment of the iodine atom.

2. Infrared (IR) Spectroscopy:

  • Acquire an IR spectrum of the solid product using a KBr pellet or an ATR accessory. Key expected vibrational bands include C-H stretching of the aromatic ring and the methoxy group, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy group.

3. Mass Spectrometry (MS):

  • Analyze the product using a suitable mass spectrometry technique (e.g., ESI-MS or GC-MS) to confirm the molecular weight. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (236.01 g/mol ).

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound. The provided protocols and data are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

Synthesis of 5-Iodo-2-methoxypyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-iodo-2-methoxypyrimidine, a key building block in the development of novel therapeutics. The strategic introduction of the iodo and methoxy functionalities onto the pyrimidine core allows for diverse downstream derivatization, making this compound a valuable intermediate in medicinal chemistry. This document outlines two principal synthetic pathways, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. The this compound scaffold is of particular interest due to the orthogonal reactivity of its substituents. The methoxy group at the 2-position influences the electronic properties of the ring, while the iodine atom at the 5-position serves as a versatile handle for introducing further complexity through various cross-coupling reactions. This guide explores the most plausible and documented methods for the synthesis of this important intermediate.

Pathway 1: Synthesis from a Substituted Uracil Precursor

This pathway commences with a readily available substituted uracil, which is then halogenated and subsequently functionalized to yield the target molecule. A key intermediate in this route is a di-chlorinated pyrimidine.

Reaction Scheme

The overall transformation can be visualized as a two-step process starting from 5-iodouracil.

G cluster_reactants A 5-Iodouracil B 2,4-Dichloro-5-iodopyrimidine A->B Chlorination C 2-Chloro-5-iodo-4-methoxypyrimidine (potential major product) B->C Nucleophilic Substitution D 4-Chloro-5-iodo-2-methoxypyrimidine B->D Nucleophilic Substitution E This compound D->E Reductive Dechlorination F Sodium Methoxide G Reduction H POCl3, N,N-dimethylaniline

Caption: Synthetic pathway starting from 5-iodouracil.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-iodopyrimidine from 5-Iodouracil

This procedure is adapted from the general chlorination of uracil derivatives.

  • Materials: 5-Iodouracil, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline, Crushed ice, Dichloromethane, Saturated aqueous sodium bicarbonate, Anhydrous sodium sulfate.

  • Procedure:

    • In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-iodouracil (1.0 eq) in phosphorus oxychloride (10.0 eq).

    • Slowly add N,N-dimethylaniline (1.0 eq) to the suspension.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-iodopyrimidine.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Selective Methoxylation and Reduction

The selective introduction of a methoxy group at the C2 position is challenging due to the higher reactivity of the C4 position. However, by carefully controlling the reaction conditions, the desired isomer can be obtained. The subsequent reduction of the C4-chloro group yields the final product.

  • Materials: 2,4-Dichloro-5-iodopyrimidine, Sodium methoxide, Methanol, Palladium on carbon (Pd/C), Hydrogen gas or a hydrogen donor (e.g., ammonium formate), Inert solvent (e.g., THF).

  • Procedure:

    • Dissolve 2,4-dichloro-5-iodopyrimidine (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C and slowly add a solution of sodium methoxide (1.0 eq) in methanol.

    • Stir the reaction at low temperature and monitor by TLC to maximize the formation of the 2-methoxy isomer.

    • Upon completion of the first step, the solvent is removed, and the crude product containing a mixture of isomers is carried to the next step.

    • Dissolve the crude chloro-methoxypyrimidine intermediate in a suitable solvent like THF.

    • Add 10% Pd/C catalyst.

    • Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) or add a hydrogen donor like ammonium formate and reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

    • Purify the residue by column chromatography to isolate this compound.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Mass/VolumeExpected Yield (%)
Step 1
5-Iodouracil237.981.0(user defined)-
Phosphorus oxychloride153.3310.0(calculated)-
2,4-Dichloro-5-iodopyrimidine274.87-(calculated)80-90
Step 2
2,4-Dichloro-5-iodopyrimidine274.871.0(from Step 1)-
Sodium methoxide54.021.0(calculated)-
This compound236.01-(calculated)40-60 (over two steps)

Pathway 2: Direct Iodination of 2-Methoxypyrimidine

A more direct approach involves the electrophilic iodination of a commercially available or readily synthesized 2-methoxypyrimidine. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.

Reaction Scheme

G cluster_reactants A 2-Methoxypyrimidine B This compound A->B Electrophilic Iodination C N-Iodosuccinimide (NIS) D Solvent (e.g., Acetonitrile)

Caption: Direct iodination of 2-methoxypyrimidine.

Experimental Protocol

This protocol is based on general procedures for the iodination of electron-rich aromatic and heteroaromatic compounds.

  • Materials: 2-Methoxypyrimidine, N-Iodosuccinimide (NIS), Acetonitrile (or another suitable aprotic solvent), Saturated aqueous sodium thiosulfate, Dichloromethane, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2-methoxypyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

    • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to remove any unreacted iodine.

    • Extract the mixture with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or recrystallization.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Mass/VolumeExpected Yield (%)
2-Methoxypyrimidine110.121.0(user defined)-
N-Iodosuccinimide (NIS)224.981.1(calculated)-
This compound236.01-(calculated)70-85

Conclusion

The synthesis of this compound can be achieved through multiple synthetic routes. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific requirements for purity. The direct iodination of 2-methoxypyrimidine offers a more convergent and potentially higher-yielding approach. In contrast, the multi-step synthesis from a uracil derivative provides an alternative route that may be advantageous if the starting uracil is more readily accessible or cost-effective. Both pathways utilize standard organic chemistry transformations and provide reliable access to this valuable synthetic intermediate. It is recommended that small-scale trial reactions are performed to optimize conditions for the specific laboratory setting.

Spectroscopic Characterization of 5-Iodo-2-methoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Iodo-2-methoxypyrimidine, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details predicted spectroscopic data based on analogous compounds and established principles, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize predicted spectroscopic values. These predictions are based on data from structurally similar compounds, such as 5-iodo-2-methoxypyridine and other substituted pyrimidines, as well as established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.6s-H-4, H-6
~4.0s--OCH₃
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~165C-2
~160C-4, C-6
~80C-5
~55-OCH₃
Solvent: CDCl₃
Table 3: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
236[M]⁺ (Molecular Ion)
205[M - OCH₃]⁺
109[M - I]⁺
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakC-H stretch (aromatic)
~2950, ~2850MediumC-H stretch (methyl)
~1600, ~1570StrongC=C and C=N stretching (pyrimidine ring)
~1250StrongC-O-C stretch (asymmetric)
~1030StrongC-O-C stretch (symmetric)
~850StrongC-H out-of-plane bending
~600MediumC-I stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the key spectroscopic data. These protocols are based on standard laboratory practices for the analysis of heterocyclic and halogenated organic compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Spectral Width: -2 to 12 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Spectral Width: 0 to 200 ppm.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: 40-400 m/z.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

2. Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Technique: ATR or KBr pellet.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • A background spectrum should be collected before running the sample.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR MS Mass Spectrometry (GC-MS) Synthesis->MS IR Infrared Spectroscopy (FTIR-ATR) Synthesis->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Proton & Carbon Environment MS->Structure_Confirmation Molecular Weight & Fragmentation IR->Structure_Confirmation Functional Groups Data_Archiving Data Archiving & Reporting Structure_Confirmation->Data_Archiving

Workflow for Spectroscopic Analysis

References

chemical structure and IUPAC name of 5-Iodo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological activities of 5-Iodo-2-methoxypyrimidine. It is intended for researchers, scientists, and drug development professionals working with pyrimidine derivatives.

Chemical Structure and IUPAC Name

This compound is a substituted pyrimidine with an iodine atom at the 5-position and a methoxy group at the 2-position of the pyrimidine ring.

IUPAC Name: this compound[1]

Chemical Structure:

Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a related compound, 5-Iodo-2,4-dimethoxypyrimidine, are presented below for comparison. The pyrimidine scaffold is a fundamental heterocyclic motif in a vast array of biologically active compounds, and the nature of substituents significantly influences properties like solubility and protein-binding affinity.[2]

PropertyThis compound5-Iodo-2,4-dimethoxypyrimidine
Molecular Formula C5H5IN2O[1]C6H7IN2O2[3]
Molecular Weight 235.94466 Da[1]266.05 g/mol [3]
Appearance Not specifiedWhite to Light yellow powder to crystal[4]
Melting Point Not specified71 - 75 °C[5]
SMILES COC1=NC=C(C=N1)I[1]COC1=NC(=C(I)C=N1)OC
InChI InChI=1S/C5H5IN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3[1]InChI=1S/C6H7IN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3
XlogP (predicted) 1.2[1]Not specified
CAS Number 13472-61-2 (related)52522-99-3[3]

Biological Activity

Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities.[6] They are known to exhibit anti-tubercular, anti-HIV, anti-microbial, anti-inflammatory, anti-malarial, anti-depressant, anti-convulsant, antioxidant, and anti-cancer properties.[6]

While specific biological data for this compound is not extensively documented in the public domain, related 5-substituted pyrimidine nucleosides have shown significant biological effects. For instance, 5-iodo-2'-deoxyuridine has been investigated as a potential radiosensitizer in cancer therapy.[7] Furthermore, certain 5-substituted 4'-thiopyrimidine nucleosides, including a 5-iodo analog, have demonstrated potent activity against orthopoxvirus infections.[8] The presence of an iodine atom at the 5-position can influence the molecule's interaction with biological targets.

Experimental Protocols

General Synthetic Workflow

G General Synthetic Workflow for this compound Start Starting Material (e.g., 2-methoxypyrimidine) Iodination Iodination Reaction (e.g., I2, oxidant) Start->Iodination Purification Purification (e.g., Crystallization, Chromatography) Iodination->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final This compound Characterization->Final

A potential synthetic pathway for this compound.

Representative Iodination Protocol for a Pyrimidine Ring

This protocol is a generalized procedure for the iodination of an activated pyrimidine ring and would require optimization for the specific synthesis of this compound.

Materials:

  • 2-methoxypyrimidine (starting material)

  • Iodine (I₂)

  • An oxidizing agent (e.g., hydrogen peroxide, nitric acid)

  • Solvent (e.g., water, acetic acid)

  • Ice water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 2-methoxypyrimidine in a suitable solvent in a reaction flask.

  • Add iodine to the solution in portions while stirring.

  • Slowly add the oxidizing agent to the reaction mixture. The temperature should be monitored and controlled, if necessary.

  • Continue stirring the reaction mixture for a specified time until the reaction is complete (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the crude product, wash it with cold water, and dry it.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Logical Relationships in Drug Discovery

The development of novel therapeutic agents often follows a structured pathway from initial compound synthesis to preclinical evaluation.

G Drug Discovery and Development Pipeline Synthesis Chemical Synthesis (e.g., this compound) Screening Biological Screening (e.g., In vitro assays) Synthesis->Screening Lead_ID Lead Identification Screening->Lead_ID Optimization Lead Optimization (Structure-Activity Relationship) Lead_ID->Optimization Preclinical Preclinical Studies (In vivo models) Optimization->Preclinical

A simplified workflow for a drug discovery program.

This guide serves as a foundational resource for researchers interested in this compound. While specific experimental and biological data for this compound are limited, the information on related pyrimidine derivatives provides a strong basis for future investigation and application in medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Iodo-2-methoxypyrimidine in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of biologically active molecules.

5-Iodo-2-methoxypyrimidine is a versatile building block for the synthesis of 5-aryl-2-methoxypyrimidines. The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous approved drugs, particularly as a hinge-binding motif in kinase inhibitors. The introduction of an aryl or heteroaryl group at the 5-position of the 2-methoxypyrimidine core can lead to compounds with potent and selective inhibitory activity against various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the development of novel kinase inhibitors is an area of intense research, and the 5-aryl-2-methoxypyrimidine motif represents a promising starting point for the design of new therapeutic agents.

These application notes provide detailed protocols and representative data for the Suzuki-Miyaura coupling of this compound with various boronic acids, offering a guide for the synthesis of a diverse library of compounds for screening and drug development.

Key Reaction Components and Considerations

Successful Suzuki-Miyaura coupling of this compound requires careful selection of the catalyst, base, solvent, and reaction conditions.

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts are effective. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]. For more challenging couplings, the use of bulky, electron-rich phosphine ligands such as XPhos or SPhos can improve reaction efficiency and prevent side reactions.

  • Base: An inorganic base is essential for the activation of the boronic acid in the transmetalation step. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and an aqueous phase is typically used to dissolve both the organic reactants and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, and DME/water.

  • Reaction Temperature: The reaction temperature is a critical parameter that can affect the reaction rate and the stability of the catalyst and reactants. Temperatures typically range from 60 °C to 100 °C.

  • Inert Atmosphere: To prevent the degradation of the palladium catalyst, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane and water)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (0.02 - 0.05 equiv.).

  • Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time (typically 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methoxypyrimidine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[1]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane and Water

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Note: The data presented is based on typical yields for Suzuki-Miyaura couplings of iodo-heterocycles and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O (5:1)100880-90
34-Formylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O (4:1)851675-85
43-Aminophenylboronic acidPd₂(dba)₃/XPhos (2/4)K₃PO₄ (2)Dioxane/H₂O (4:1)100670-80
54-Vinylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901280-90

Table 2: Suzuki-Miyaura Coupling of this compound with Heteroarylboronic Acids

EntryHeteroarylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Thiophene-2-boronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Dioxane/H₂O (4:1)951080-90
2Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O (5:1)1001470-85
3Furan-2-boronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)DME/H₂O (4:1)851875-85

Mandatory Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² (5-Aryl-2-methoxypyrimidine) reductive_elimination->product oxidative_addition Oxidative Addition oxidative_addition->pd_complex1 transmetalation Transmetalation transmetalation->pd_complex2 r1x R¹-X (this compound) r1x->oxidative_addition r2b R²-B(OH)₂ (Boronic Acid) r2b->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Boronic Acid, Base, and Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The 5-aryl-2-methoxypyrimidine scaffold is of significant interest in drug discovery due to its potential to inhibit protein kinases. Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The 2-methoxypyrimidine moiety can serve as an effective hinge-binding element. The aryl group at the 5-position can be modified to achieve potency and selectivity for a specific kinase target.

One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis (the formation of new blood vessels).[2][3][4] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, as tumors require a blood supply to grow and metastasize.[5][6] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Inhibitor 5-Aryl-2-methoxypyrimidine Inhibitor->VEGFR2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Migration, Angiogenesis mTOR->Cell_Response PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-Aryl-2-methoxypyrimidine.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, has become a cornerstone in medicinal chemistry and materials science for the synthesis of conjugated enynes and arylalkynes. Pyrimidine derivatives are key structural motifs in a vast array of pharmaceuticals, and the introduction of an alkynyl group at the 5-position via Sonogashira coupling can significantly modulate their biological activity. This document provides a detailed protocol for the Sonogashira coupling of 5-iodo-2-methoxypyrimidine with terminal alkynes, a crucial transformation for the generation of novel compounds in drug discovery programs. This compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond, which often allows for mild reaction conditions and high yields.[1]

Reaction Principle

The Sonogashira coupling reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper intermediates.[2][3] The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II)-pyrimidine complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the 5-alkynyl-2-methoxypyrimidine product and regenerate the active Pd(0) catalyst.

Experimental Protocols

Below are detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on established methodologies for similar substrates and can be adapted for specific alkynes and scales.

Materials and Equipment:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Heptyne, Ethynyltrimethylsilane)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

General Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Add the anhydrous solvent (e.g., DMF, 0.1-0.2 M) and the amine base (e.g., TEA, 2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between room temperature and 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of 5-halopyrimidines with various terminal alkynes, providing a reference for expected outcomes with this compound.

5-Halopyrimidine DerivativeAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Benzyloxy-5-iodopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)TEADMF60392
2-Benzyloxy-5-iodopyrimidine1-HeptynePdCl₂(PPh₃)₂ (5)CuI (10)TEADMF60388
5-IodouridinePhenylacetylenePdCl₂(PPh₃)₂ (10)CuI (30)TEADMFRT1275
5-Iodouridine(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (10)CuI (30)TEADMFRT1268
5-BromopyrimidinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)TEATHF65485

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Pd Catalyst - CuI - Base solvent Add Anhydrous Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne inert Establish Inert Atmosphere (Ar or N₂) inert->reagents heating Heat to Desired Temperature alkyne->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Filter through Celite cooling->filtration extraction Aqueous Work-up filtration->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active palladium catalyst or ligand, or changing the solvent to a more polar aprotic one like DMF. Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere.

  • Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can often be minimized by the slow addition of the terminal alkyne to the reaction mixture.

  • Dehalogenation of the Pyrimidine: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.

  • Reaction Stalls: If the reaction does not proceed to completion, fresh catalyst can be added.

Conclusion

The Sonogashira coupling of this compound is a highly efficient and reliable method for the synthesis of a diverse range of 5-alkynylpyrimidines. These compounds serve as valuable building blocks in the development of novel therapeutic agents. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

5-Iodo-2-methoxypyrimidine: A Versatile Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodo-2-methoxypyrimidine is a substituted pyrimidine that holds significant potential as a fragment in drug discovery. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the hydrogen bonding patterns of nucleobases. The inclusion of an iodine atom provides a valuable vector for further chemical modification through various coupling reactions, allowing for the exploration of chemical space and the optimization of compound potency and selectivity. The methoxy group can influence the electronic properties of the pyrimidine ring and participate in key interactions with biological targets. While public domain data on the direct use of this compound as a starting fragment is limited, its structural motifs are present in more complex molecules with demonstrated biological activity, such as inhibitors of dihydrofolate reductase (DHFR).

This document provides detailed application notes and protocols based on a case study of pyrimidine derivatives as DHFR inhibitors, illustrating how the this compound fragment could be utilized in a drug discovery campaign.

Application Notes

Fragment-Based Drug Discovery (FBDD) Approach

This compound is an ideal candidate for fragment-based drug discovery (FBDD). Its relatively small size and low complexity adhere to the "Rule of Three," a common guideline for fragment libraries. The fragment can be screened against a biological target of interest using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. Once a binding event is confirmed, the iodine atom serves as a handle for synthetic elaboration, enabling chemists to "grow" the fragment into a more potent lead compound by introducing additional functionalities that can interact with the target protein.

Structure-Activity Relationship (SAR) Studies

The this compound scaffold allows for systematic exploration of the structure-activity relationship (SAR). The iodine at the 5-position can be readily replaced with a variety of substituents using reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This enables the introduction of different aryl, heteroaryl, or alkyl groups to probe the binding pocket of the target. The 2-methoxy group can also be modified or replaced to fine-tune the compound's properties. For instance, replacement with other alkoxy groups or amines can alter solubility, metabolic stability, and target engagement.

Case Study: Dihydrofolate Reductase (DHFR) Inhibitors

A study on novel DHFR inhibitors against Staphylococcus aureus provides a compelling example of the utility of a related, more complex scaffold: 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine.[1][2] DHFR is a crucial enzyme in the folate pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and repair, leading to cell death, making it an attractive target for antimicrobial and anticancer therapies.[3][4]

In this study, a hit compound, AF-353, containing a 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine core, was identified as a potent inhibitor of Mycobacterium tuberculosis DHFR.[2] Subsequent optimization and SAR studies led to the discovery of derivative j9 , which exhibited potent antibacterial activity against S. aureus, including methicillin-resistant strains (MRSA).[2]

Data Presentation

The following table summarizes the in vitro activity of the optimized DHFR inhibitor j9 compared to the initial hit compound h1 (AF-353) and the known antibiotic trimethoprim.

CompoundTarget OrganismTarget EnzymeIC50 (nM)[2]
h1 (AF-353)M. tuberculosisMtbDHFR-
j9 S. aureusSaDHFR0.97
TrimethoprimS. aureusSaDHFR-

Experimental Protocols

General Workflow for Synthesis and Evaluation of Pyrimidine-Based Inhibitors

The development of potent inhibitors from a fragment hit typically follows a structured workflow.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Evaluation Phase Fragment Screening Fragment Screening Hit Identification Hit Identification Fragment Screening->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization In vitro Assays In vitro Assays Lead Optimization->In vitro Assays In vivo Studies In vivo Studies In vitro Assays->In vivo Studies

Caption: General workflow for fragment-based drug discovery.

Synthesis of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine Derivatives (Adapted from[2])

This protocol describes a key step in the synthesis of the DHFR inhibitors, which involves a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • 5-Iodo-2-isopropyl-4-methoxyphenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ammonia (in methanol)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 4-chloro-5-(5-iodo-2-isopropyl-4-methoxyphenoxy)-2-(methylthio)pyrimidine:

    • To a solution of 5-bromo-2,4-dichloropyrimidine in DMF, add 5-iodo-2-isopropyl-4-methoxyphenol and K2CO3.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Step 2: Synthesis of 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine:

    • Dissolve the product from Step 1 in a solution of ammonia in methanol in a sealed tube.

    • Heat the reaction mixture to 80 °C for 16 hours.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography to yield the final product.

Biochemical Assay: DHFR Enzyme Inhibition Assay (Adapted from[2])

This protocol outlines a method to determine the inhibitory activity of a compound against DHFR.

Materials:

  • Recombinant DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add assay buffer, NADPH, and the test compound at various concentrations to the wells of a 96-well plate.

  • Add the DHFR enzyme to each well to initiate the reaction.

  • Incubate the plate at room temperature for 10 minutes.

  • Add DHF to all wells to start the enzymatic reaction.

  • Monitor the decrease in absorbance at 340 nm for 15 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway

Dihydrofolate Reductase (DHFR) and the Folate Pathway

DHFR is a key enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR depletes the cellular pool of THF, leading to the cessation of DNA synthesis and cell death.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis DHFR->THF Inhibitor Pyrimidine-based Inhibitor (e.g., j9) Inhibitor->DHFR DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Death Cell Death DNA_Synthesis->Cell_Death

Caption: Inhibition of the DHFR pathway by pyrimidine-based inhibitors.

Conclusion

This compound represents a valuable and versatile fragment for drug discovery. Its inherent structural features, particularly the pyrimidine core and the synthetically tractable iodine atom, make it an excellent starting point for the development of potent and selective inhibitors against a range of biological targets. The case study of DHFR inhibitors demonstrates a successful application of a related, more complex pyrimidine scaffold, providing a clear blueprint for how fragments like this compound can be elaborated into clinically relevant drug candidates. Further exploration of this fragment in screening campaigns is warranted to unlock its full potential in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Iodo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 5-iodo-2-methoxypyrimidine as a key building block. The pyrimidine scaffold is a privileged core in many kinase inhibitors due to its ability to mimic the purine ring of ATP, enabling competitive inhibition at the enzyme's active site. The 5-iodo and 2-methoxy substituents on the pyrimidine ring offer versatile handles for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of diverse libraries of potential kinase inhibitors.

This document details protocols for key synthetic transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It also presents representative quantitative data for kinase inhibitors synthesized from pyrimidine precursors and provides diagrams of relevant signaling pathways to contextualize the therapeutic targets.

Data Presentation: Representative Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative pyrimidine-based compounds against various protein kinases. While specific IC50 values for compounds directly synthesized from this compound are often proprietary, the data presented are indicative of the potency that can be achieved with this scaffold.

Table 1: Representative Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (nM)Cell Line (Antiproliferative IC50)
CDK-Inhibitor-ACDK21A2780 (4 nM)
CDK-Inhibitor-BCDK52000-
CDK-Inhibitor-CCDK77.21MV4-11 (apoptosis induction)
CDK-Inhibitor-DCDK93.57MV4-11 (inhibition of RNA pol II phosphorylation)

Table 2: Representative Inhibitory Activity against Aurora Kinases

Compound IDTarget KinaseIC50 (nM)Cell Line (Antiproliferative IC50)
AURK-Inhibitor-XAurora A7.1U937 (12.2 nM)
AURK-Inhibitor-YAurora A<200NCI-H446 (>80% tumor regression in xenografts)
AURK-Inhibitor-ZAurora B-Induces polyploidy in U937 cells[1]

Table 3: Representative Inhibitory Activity against Vascular Endothelial Growth Factor Receptor (VEGFR)

Compound IDTarget KinaseIC50 (nM)Cell Line (Antiproliferative IC50)
VEGFR-Inhibitor-1VEGFR-267HepG2 (0.22 µM), MCF-7 (0.42 µM)
VEGFR-Inhibitor-2VEGFR-2530HCT-116 (1.14 µM), MCF-7 (9.77 µM)
VEGFR-Inhibitor-3VEGFR-260.83HCT-116 (9.3 µM), HepG-2 (7.8 µM)

Experimental Protocols

The following protocols are generalized procedures for common cross-coupling reactions involving this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-methoxypyrimidines

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 5-Alkynyl-2-methoxypyrimidines

This protocol outlines a general procedure for the palladium/copper-catalyzed cross-coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)

  • Solvent (e.g., anhydrous THF or DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Once the reaction is complete, dilute the mixture with an organic solvent and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-methoxypyrimidines

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2 equivalents)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk tube.

  • Add the amine and this compound to the tube.

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash with the organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways targeted by pyrimidine-based kinase inhibitors and a generalized experimental workflow.

G General Synthetic Workflow for Kinase Inhibitors start This compound suzuki Suzuki Coupling (+ Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald product1 5-Aryl-2-methoxypyrimidine Derivative suzuki->product1 product2 5-Alkynyl-2-methoxypyrimidine Derivative sonogashira->product2 product3 5-Amino-2-methoxypyrimidine Derivative buchwald->product3 evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) product1->evaluation product2->evaluation product3->evaluation

Caption: Generalized synthetic workflow for kinase inhibitors.

CDK_Pathway Simplified CDK Signaling Pathway in Cell Cycle Progression cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->Rb phosphorylates DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis promotes inhibitor Pyrimidine-based CDK Inhibitor inhibitor->CyclinD_CDK46 inhibitor->CyclinE_CDK2

Caption: Simplified CDK signaling pathway in cell cycle.

Aurora_Pathway Role of Aurora Kinases in Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation & Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Chromosome Segregation AuroraB->Cytokinesis Cytokinesis Inhibitor Pyrimidine-based Aurora Kinase Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Role of Aurora kinases in mitosis.

VEGFR_Pathway Simplified VEGFR Signaling Pathway in Angiogenesis VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PLCg PLCγ VEGFR->PLCg activates PI3K PI3K VEGFR->PI3K activates Ras Ras VEGFR->Ras activates Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyrimidine-based VEGFR Inhibitor Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway in angiogenesis.

References

The Pivotal Role of 5-Iodo-2-methoxypyrimidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

5-Iodo-2-methoxypyrimidine is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its strategic importance in medicinal chemistry stems from the unique reactivity profile conferred by the iodo and methoxy substituents on the pyrimidine core. The electron-deficient nature of the pyrimidine ring, coupled with the presence of a highly effective leaving group (iodine) at the C5 position, makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The 2-methoxy group, in turn, modulates the electronic properties of the ring and can be involved in key interactions with biological targets or serve as a synthetic handle for further derivatization.

This document provides detailed application notes on the use of this compound in the synthesis of bioactive molecules, particularly kinase inhibitors and antiviral agents, along with a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Application Notes

A Key Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established "privileged scaffold" in the design of protein kinase inhibitors. Numerous FDA-approved drugs targeting kinases implicated in cancer and inflammatory diseases feature a pyrimidine or a fused pyrimidine core. This compound serves as a crucial starting material for the synthesis of various classes of kinase inhibitors, including those targeting Janus kinases (JAKs), Aurora kinases, and others involved in critical cell signaling pathways.

The general strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Sonogashira reaction, to introduce aryl, heteroaryl, or alkynyl groups at the 5-position of the pyrimidine ring. These introduced moieties can then be tailored to occupy specific pockets within the ATP-binding site of the target kinase, thereby enhancing potency and selectivity. The 2-methoxypyrimidine core often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.

Logical Workflow for Kinase Inhibitor Synthesis:

G A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D 5-Aryl-2-methoxypyrimidine Intermediate C->D E Further Functionalization (e.g., amination at C4) D->E F Final Kinase Inhibitor E->F

Caption: Synthetic workflow for kinase inhibitors.

Intermediate for Antiviral Agents

Substituted pyrimidines are fundamental components of many antiviral drugs, including nucleoside and non-nucleoside analogs. This compound can be utilized as a precursor for the synthesis of novel antiviral compounds targeting viral polymerases or other essential viral enzymes. For instance, derivatization at the 5-position has been a successful strategy in developing potent inhibitors of the hepatitis B virus (HBV) polymerase.[1] The iodo group can be displaced or used as a handle to append moieties that mimic the natural substrates of these viral enzymes, leading to inhibition of viral replication.

Versatility in Cross-Coupling Reactions

The carbon-iodine bond in this compound is significantly weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making it highly reactive in palladium-catalyzed cross-coupling reactions. This enhanced reactivity allows for milder reaction conditions, broader substrate scope, and often higher yields, which are advantageous in complex multi-step syntheses.

Quantitative Data Summary

The following table summarizes the biological activity of representative pyrimidine-based inhibitors, illustrating the potency that can be achieved with this scaffold. While these compounds may not be directly synthesized from this compound in the cited literature, they represent the types of target molecules for which it is a key building block.

Compound ClassTarget Kinase(s)Example CompoundIC50 (nM)Reference
Pyrido[2,3-d]pyrimidinePIM-1 KinaseCompound 411.4[2]
Pyrimidine DerivativeAurora A KinaseCompound 11j7.1[3]
Pyrazolo[1,5-a]pyrimidineJAK2Lead Compound<10[4]
2-AnilinoquinolineTrkA KinaseCompound 7d96% inhibition at 10 µM[5]
2-Arylthio-5-iodo pyrimidineHBV PolymeraseRepresentative CompoundEC50 < 1 µM[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-2-methoxypyrimidine via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone for creating a C-C bond and introducing aryl substituents at the 5-position of the pyrimidine ring.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 0.05 equiv) to the reaction mixture.

  • Heat the reaction mixture to 90-95 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methoxypyrimidine.

Suzuki-Miyaura Catalytic Cycle:

G cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B R-I C R-Pd(II)L2-I B->C D Transmetalation C->D ArB(OH)2 Base E R-Pd(II)L2-Ar D->E F Reductive Elimination E->F F->A R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Diagram

Derivatives of this compound are often designed as inhibitors of the JAK-STAT signaling pathway, which is crucial for immune responses and is often dysregulated in inflammatory diseases and cancers.

JAK-STAT Signaling Pathway and Inhibition:

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Pyrimidine-based JAK Inhibitor inhibitor->jak Inhibition

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

Conclusion

This compound is a high-value building block in medicinal chemistry, offering an efficient and versatile platform for the synthesis of a wide range of bioactive compounds. Its utility in palladium-catalyzed cross-coupling reactions enables the systematic exploration of chemical space, which is essential for the optimization of lead compounds in drug discovery. The application of this intermediate in the development of kinase inhibitors and antiviral agents underscores its significance in the ongoing quest for novel therapeutics. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

References

Potential Applications of 5-Iodo-2-methoxypyrimidine in Agricultural Chemistry: A Focus on Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine derivatives are a cornerstone of modern agricultural chemistry, forming the structural basis for a wide range of highly effective and commercially successful fungicides, herbicides, and insecticides. The versatility of the pyrimidine scaffold allows for fine-tuning of its biological activity through the introduction of various functional groups. While direct applications of 5-Iodo-2-methoxypyrimidine in agriculture are not extensively documented in publicly available literature, its structural motifs—a pyrimidine core, a methoxy group, and a halogen at the 5-position—are characteristic features of many active agrochemicals. This suggests its significant potential as a key intermediate in the synthesis of novel crop protection agents.

This application note explores the potential uses of this compound in agricultural chemistry, with a primary focus on its role as a precursor for a new generation of herbicides. We will also briefly touch upon its potential in the development of fungicides and insecticides based on the known activities of structurally related compounds.

Core Application: Intermediate in Herbicide Synthesis

The most promising application of this compound is as a synthetic intermediate for herbicides, particularly those belonging to the triazolopyrimidine sulfonamide class. These herbicides are known for their high efficacy at low application rates and their mode of action as inhibitors of the acetolactate synthase (ALS) enzyme, which is crucial for amino acid synthesis in plants but absent in animals, contributing to their low toxicity to mammals.[1]

A pertinent case study is the commercial herbicide penoxsulam , a triazolopyrimidine sulfonamide used for controlling grass, sedge, and broadleaf weeds in rice and other crops.[2] The synthesis of penoxsulam relies on a key intermediate, 2-amino-5,8-dimethoxy-[3][4][5]triazolo[1,5-c]pyrimidine .[6][7] This intermediate is, in turn, synthesized from 2,4-dichloro-5-methoxypyrimidine , a compound structurally very similar to this compound.[8][9]

Given that iodine can also serve as an effective leaving group in nucleophilic substitution reactions, it is plausible that this compound could be utilized in a similar synthetic pathway to produce novel triazolopyrimidine sulfonamide herbicides. The different reactivity of the iodo- group compared to a chloro- group might offer advantages in terms of reaction conditions or yield.

Quantitative Data: Herbicidal Activity of Triazolopyrimidine Sulfonamides

To provide context for the potential efficacy of herbicides derived from this compound, the table below summarizes the activity of penoxsulam and other related commercial herbicides.

HerbicideMode of ActionTypical Application Rate (g a.i./ha)Key Controlled Weeds
PenoxsulamALS inhibitor20 - 50Echinochloa spp. (barnyardgrass), Cyperus spp. (sedges), broadleaf weeds
FlorasulamALS inhibitor2.5 - 7.5Broadleaf weeds in cereals
DiclosulamALS inhibitor18 - 35Broadleaf weeds in soybeans and peanuts
Cloransulam-methylALS inhibitor17.5 - 35Broadleaf weeds in soybeans
Experimental Protocols

The following is a hypothetical experimental protocol for the synthesis of a key herbicide intermediate, 2-amino-5,8-dimethoxy-[3][4][5]triazolo[1,5-c]pyrimidine , from this compound. This protocol is adapted from known procedures for the chloro-analogue.

Synthesis of 2-amino-5,8-dimethoxy-[3][4][5]triazolo[1,5-c]pyrimidine from a Halogenated Pyrimidine

Objective: To synthesize a key triazolopyrimidine intermediate for herbicide development.

Materials:

  • This compound (or 2,4-dichloro-5-methoxypyrimidine as a reference)

  • Hydrazine hydrate

  • Formamide

  • Sodium methoxide

  • Methanol

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Step 1: Synthesis of 4-hydrazinyl-5-iodo-2-methoxypyrimidine.

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization from ethanol to obtain 4-hydrazinyl-5-iodo-2-methoxypyrimidine.

  • Step 2: Synthesis of 2-amino-5-methoxy-8-iodo-[3][4][5]triazolo[1,5-c]pyrimidine.

    • In a separate flask, mix the product from Step 1 with an excess of formamide.

    • Heat the mixture to 150-160 °C for 2-3 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry.

  • Step 3: Synthesis of 2-amino-5,8-dimethoxy-[3][4][5]triazolo[1,5-c]pyrimidine.

    • Suspend the product from Step 2 in methanol.

    • Add a solution of sodium methoxide in methanol.

    • Heat the mixture to reflux for 8-12 hours, until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and neutralize with hydrochloric acid.

    • Remove the solvent in vacuo.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution and purify the product by column chromatography or recrystallization.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is toxic and corrosive; handle with extreme care.

  • Phosphorus oxychloride (used in the synthesis of the starting material) is highly corrosive and reacts violently with water.

Visualizations

Synthesis_of_Penoxsulam cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Herbicide Synthesis 5-Methoxyuracil 5-Methoxyuracil 2,4-dichloro-5-methoxypyrimidine 2,4-dichloro-5-methoxypyrimidine 5-Methoxyuracil->2,4-dichloro-5-methoxypyrimidine Chlorination POCl3 POCl3 POCl3->2,4-dichloro-5-methoxypyrimidine Triazolo_Intermediate Triazolo[4,3-c]pyrimidine derivative 2,4-dichloro-5-methoxypyrimidine->Triazolo_Intermediate Cyclization Hydrazine_Formamide 1. Hydrazine 2. Formamide Hydrazine_Formamide->Triazolo_Intermediate Penoxsulam_Precursor 2-amino-5,8-dimethoxy- [1,2,4]triazolo[1,5-c]pyrimidine Triazolo_Intermediate->Penoxsulam_Precursor Rearrangement & Methoxylation Penoxsulam Penoxsulam Penoxsulam_Precursor->Penoxsulam Sulfonylation Sulfonyl_Chloride Substituted Benzenesulfonyl Chloride Sulfonyl_Chloride->Penoxsulam

Caption: Synthetic pathway of the herbicide penoxsulam.

Workflow_Evaluation Start This compound Synthesis Synthesize Analogs (e.g., Triazolopyrimidines) Start->Synthesis Screening Primary Biological Screening (Herbicidal, Fungicidal, Insecticidal) Synthesis->Screening Activity Activity Observed? Screening->Activity Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Activity->Lead_Opt Yes No_Activity Archive/Modify Scaffold Activity->No_Activity No Field_Trials Greenhouse and Field Trials Lead_Opt->Field_Trials Development Candidate for Development Field_Trials->Development

Caption: Proposed workflow for evaluating this compound.

Other Potential Applications

While the most direct line of investigation points towards herbicide development, the structural components of this compound also suggest potential for fungicidal and insecticidal activities.

  • Fungicidal Activity: Numerous pyrimidine derivatives are potent fungicides. For example, some 5-iodopyrimidine analogs have demonstrated antifungal activity against various phytopathogenic fungi. The development of novel pyrimidine-based fungicides often involves exploring different substitution patterns on the pyrimidine ring.

  • Insecticidal Activity: The pyrimidine skeleton is also present in some insecticides. Halogen substitution at the 5-position of the pyrimidine ring has been shown to be beneficial for insecticidal activity in certain classes of compounds.

Conclusion

Although this compound is not currently registered as an active ingredient in any agricultural product, its chemical structure holds considerable promise for the development of new agrochemicals. Its strong potential as an intermediate in the synthesis of highly active triazolopyrimidine sulfonamide herbicides, analogous to the synthesis of penoxsulam, warrants further investigation. Researchers and chemists in the agrochemical industry are encouraged to explore the synthetic utility of this compound as a building block for novel, effective, and safe crop protection solutions. The provided hypothetical protocol and workflow offer a starting point for such research endeavors.

References

Application Notes and Protocols: Palladium-Catalyzed Amination of 5-Iodo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in medicinal chemistry and drug discovery, as the 2-aminopyrimidine moiety is a prevalent structural motif in a wide range of biologically active compounds and approved drugs.[2][3] The transformation enables the facile synthesis of aryl amines from aryl halides, often under milder conditions and with broader substrate scope than traditional methods like nucleophilic aromatic substitution.[1][4] This document provides detailed protocols and application notes for the successful palladium-catalyzed amination of 5-iodo-2-methoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical agents.[5]

Reaction Overview and Catalytic Cycle

The core transformation involves the cross-coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.

General Reaction Scheme:

  • Aryl Halide: this compound

  • Amine: R¹R²NH (Primary or Secondary Amine)

  • Catalyst: Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand: Typically a bulky, electron-rich phosphine (e.g., Xantphos, SPhos, BrettPhos)[6][7]

  • Base: Stoichiometric amount of a strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)[6]

  • Solvent: Anhydrous, non-protic solvent (e.g., Toluene, Dioxane, THF)

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which is generally accepted to involve four key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(L)-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination  + HNR¹R² base + Base pd2_amido Ar-Pd(II)(L)-NR¹R² amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination base_h - Base-H⁺ reductive_elimination->pd0  Regenerates  Catalyst product Ar-NR¹R² reductive_elimination->product reactants Ar-X + HNR¹R² reactants->oxidative_addition  Ar-X

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the palladium-catalyzed amination of 5-halopyrimidines with various amines, analogous to the target transformation. Bulky, electron-rich biaryl phosphine ligands are often essential for achieving high yields.[9]

EntryAmine Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Aniline2 mol% Pd₂(dba)₃ / 8 mol% Ligand 1K₃PO₄Toluene10085
24-Methoxyaniline2 mol% Pd₂(dba)₃ / 8 mol% Ligand 1K₃PO₄Toluene10090
3Morpholine2 mol% Pd₂(dba)₃ / 8 mol% Ligand 2 NaOt-BuToluene10095
4n-Hexylamine1 mol% Pd₂(dba)₃ / 4 mol% Ligand 2LiHMDSTHF6578
5Piperidine2 mol% Pd₂(dba)₃ / 8 mol% Ligand 1*NaOt-BuToluene10092

*Ligand 1: 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) **Ligand 2: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) Data is representative and adapted from studies on 5-bromopyrimidine, which exhibits similar reactivity.[9]

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a generic amine, such as morpholine.

Materials and Equipment:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.08 equiv)

  • Base: Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Nitrogen or Argon gas supply (for inert atmosphere)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas (N₂ or Ar), add this compound, Pd₂(dba)₃, Xantphos, and NaOt-Bu to the Schlenk flask.

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the amine coupling partner via syringe.

  • Inerting: Seal the flask and purge with inert gas for 5-10 minutes to ensure all oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-amino-2-methoxypyrimidine product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow prep_glass Oven-Dry Glassware prep_reagents Weigh Reagents (in Glovebox/Inert Atm.) add_reagents Add Reagents & Solvent to Flask prep_reagents->add_reagents purge Purge with N₂/Ar add_reagents->purge heat Heat & Stir (e.g., 100 °C, 4-12h) purge->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: A standard workflow for palladium-catalyzed amination experiments.

Key Component Relationships and Considerations

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The choice of each component must be carefully considered to optimize the reaction for the specific substrates involved.

Component_Relationships goal Successful C-N Coupling (High Yield, Selectivity) catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->goal ligand Ligand (e.g., Xantphos) ligand->goal ligand->catalyst Stabilizes & Activates substrate Substrates (this compound + Amine) ligand->substrate Overcomes Steric Hindrance base Base (e.g., NaOt-Bu) base->goal base->substrate Deprotonates Amine substrate->goal conditions Conditions (Solvent, Temp.) conditions->goal conditions->catalyst Affects Stability & Rate

Caption: Logical relationships of key components in the amination reaction.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Organic solvents like toluene and dioxane are flammable and have associated health risks.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Heck Reaction of 5-Iodo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Heck reaction of 5-iodo-2-methoxypyrimidine. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 5-alkenyl-2-methoxypyrimidines, which are valuable intermediates in the development of novel pharmaceuticals and other functional organic molecules. The pyrimidine scaffold is a common motif in biologically active compounds, and the ability to introduce diverse alkenyl groups at the 5-position through the Heck reaction offers a versatile strategy for analog synthesis and structure-activity relationship (SAR) studies.

Introduction to the Heck Reaction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.[1] In the context of this compound, the Heck reaction allows for the direct and stereoselective introduction of a wide range of vinylic substituents.

The general transformation is depicted below:

G This compound This compound Alkene Alkene This compound->Alkene Pd Catalyst, Base 5-Alkenyl-2-methoxypyrimidine 5-Alkenyl-2-methoxypyrimidine Alkene->5-Alkenyl-2-methoxypyrimidine

Figure 1: General scheme of the Heck reaction with this compound.

Key Reaction Parameters

Successful Heck coupling of this compound is dependent on the careful optimization of several key parameters:

  • Palladium Catalyst: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being a common and effective choice. The active catalytic species is typically a Pd(0) complex, which can be formed in situ from a Pd(II) precursor.

  • Ligand: Phosphine ligands are often used to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a widely used and commercially available ligand suitable for many Heck reactions.

  • Base: An inorganic or organic base is essential for the reaction to proceed. Triethylamine (Et₃N) is a common choice, serving to neutralize the hydrogen iodide generated during the catalytic cycle.

  • Solvent: The choice of solvent is crucial and often depends on the solubility of the reactants and the reaction temperature. Acetonitrile (CH₃CN) is a frequently used solvent for this transformation.

  • Temperature: Heck reactions are typically conducted at elevated temperatures to ensure a reasonable reaction rate.

Tabulated Reaction Conditions and Yields

The following table summarizes various reported conditions for the Heck reaction of this compound with different alkenes. This data allows for easy comparison of reaction outcomes under different catalytic systems.

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Methyl acrylatePd(OAc)₂ / PPh₃Et₃NCH₃CN8085
2Ethyl acrylatePd(OAc)₂ / PPh₃Et₃NCH₃CN8082
3n-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NCH₃CN8088
4StyrenePd(OAc)₂ / PPh₃Et₃NCH₃CN8080
54-MethylstyrenePd(OAc)₂ / PPh₃Et₃NCH₃CN8083
64-MethoxystyrenePd(OAc)₂ / PPh₃Et₃NCH₃CN8086
74-ChlorostyrenePd(OAc)₂ / PPh₃Et₃NCH₃CN8078

Experimental Protocols

The following are detailed protocols for the Heck reaction of this compound with representative alkenes.

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

This protocol describes the synthesis of n-butyl (E)-3-(2-methoxypyrimidin-5-yl)acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous acetonitrile to the flask via syringe.

  • Add triethylamine (2.0 eq) and n-butyl acrylate (1.5 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol describes the synthesis of (E)-2-methoxy-5-styrylpyrimidine.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous acetonitrile, followed by triethylamine (2.0 eq) and styrene (1.5 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in an oil bath.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent in vacuo.

  • The resulting residue can be purified by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield the pure product.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the Heck reaction and the fundamental catalytic cycle.

G cluster_workflow Experimental Workflow A Reactant Preparation (this compound, Alkene) C Reaction Setup (Inert Atmosphere) A->C B Catalyst System Preparation (Pd(OAc)₂, PPh₃, Base, Solvent) B->C D Heating and Stirring (e.g., 80 °C) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Solvent Removal) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Figure 2: A generalized experimental workflow for the Heck reaction of this compound.

G cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition (Aryl-I) PdII_Olefin [Aryl-Pd(II)(Alkene)(L)₂]⁺I⁻ PdII_Aryl->PdII_Olefin Olefin Coordination PdII_Alkyl Alkyl-Pd(II)-I(L)₂ PdII_Olefin->PdII_Alkyl Migratory Insertion PdII_Hydride H-Pd(II)-I(L)₂ PdII_Alkyl->PdII_Hydride β-Hydride Elimination Product 5-Alkenyl-2-methoxypyrimidine PdII_Alkyl->Product Product Release PdII_Hydride->Pd0 Reductive Elimination (+ Base, - H-Base⁺I⁻)

References

Application Notes and Protocols for the Derivatization of 5-Iodo-2-methoxypyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-iodo-2-methoxypyrimidine, a versatile scaffold for the synthesis of novel compounds for biological screening. This document outlines key synthetic methodologies, detailed experimental protocols, and protocols for relevant biological assays.

The pyrimidine core is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The this compound scaffold offers a strategic starting point for generating diverse chemical libraries for drug discovery programs. The iodo group at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Key Derivatization Strategies

The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between this compound and a variety of aryl or heteroaryl boronic acids or esters. This is a robust and widely used method for creating biaryl and heteroaryl pyrimidine derivatives.

  • Sonogashira Coupling: This coupling reaction enables the formation of a C-C bond between this compound and terminal alkynes. The resulting alkynylpyrimidines are valuable intermediates and have shown a range of biological activities.

  • Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of C-N bonds, allowing for the introduction of various primary and secondary amines at the 5-position of the pyrimidine ring.

Data Presentation: Biological Activity of Substituted Pyrimidine Derivatives

The following table summarizes representative biological activity data for various substituted pyrimidine derivatives. While not exclusively derived from this compound, this data illustrates the potential for discovering potent inhibitors through derivatization of the pyrimidine scaffold.

Compound IDScaffoldTarget/AssayIC50 (µM)Cell Line(s)
A-1 4-Anilino-quinazolineVEGFR-20.085-
B-2 Furo[2,3-d]pyrimidineVEGFR-20.033HUVEC
C-3 Thieno[2,3-d]pyrimidineVEGFR-20.021HUVEC
D-4 Pyrimidine-5-carbonitrilePI3Kα0.120-
E-5 Pyrimidine-5-carbonitrileMCF-7 (Antiproliferative)1.14MCF-7
F-6 Pyrimidine-5-carbonitrileHCT-116 (Antiproliferative)1.54HCT-116
G-7 Thieno[2,3-d]pyrimidineMCF-7 (Antiproliferative)0.045MCF-7

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 5-aryl-2-methoxypyrimidines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

  • Triphenylphosphine (PPh3) (0.04 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add Pd(OAc)2 (0.02 eq) and PPh3 (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methoxypyrimidine.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol details the synthesis of 5-alkynyl-2-methoxypyrimidines.[1]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)

  • Anhydrous tetrahydrofuran (THF) (optional co-solvent)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous triethylamine (or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the amine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH4Cl to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol describes the synthesis of 5-amino-2-methoxypyrimidine derivatives.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • Xantphos or a similar bulky phosphine ligand (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3) (1.4 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube, add Pd2(dba)3 (0.02 eq) and the phosphine ligand (0.04 eq).

  • Add the base (NaOtBu or Cs2CO3) (1.4 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene or 1,4-dioxane.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Biological Screening Protocols

Protocol 4: MTT Assay for Antiproliferative Activity

This assay measures the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete culture medium (the final DMSO concentration should be less than 0.5%).

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 5: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2 or PI3K)

This protocol provides a general framework for a biochemical kinase assay. Specific kits and reagents will vary depending on the target kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, PI3Kα)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • 384-well assay plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the recombinant kinase to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the required time to allow the detection signal to develop.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value from a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start This compound suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Amines) start->buchwald purify Column Chromatography suzuki->purify sonogashira->purify buchwald->purify characterize NMR, MS, HPLC purify->characterize library Compound Library characterize->library mtt MTT Assay (Antiproliferative) library->mtt kinase Kinase Assay (e.g., VEGFR-2, PI3K) library->kinase data IC50 Determination mtt->data kinase->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General workflow for derivatization and biological screening.

PI3K_pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrimidine Derivative (e.g., PI3K Inhibitor) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: 5-Iodo-2-methoxypyrimidine in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-iodo-2-methoxypyrimidine as a versatile starting material for the synthesis of novel antiviral compounds. The document details synthetic strategies, experimental protocols, quantitative antiviral activity data, and the mechanism of action of the resulting pyrimidine derivatives.

Introduction

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, with numerous clinically approved drugs targeting a wide range of viral pathogens. The strategic functionalization of the pyrimidine ring can lead to potent inhibitors of viral replication. This compound is a key building block in this endeavor, offering two reactive sites for chemical modification: the C5-iodo group, which is amenable to cross-coupling reactions, and the C2-methoxy group, which can be displaced or converted to a nucleoside. This allows for the synthesis of diverse libraries of compounds, including nucleoside and non-nucleoside analogs, with the potential to inhibit viral polymerases and other essential viral enzymes.

Synthetic Applications

This compound serves as a versatile precursor for the synthesis of various classes of antiviral compounds, primarily through two key synthetic routes:

  • Modification at the C5 Position: The iodo group at the C5 position is highly reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the generation of novel non-nucleoside inhibitors.

  • Formation of Fused Ring Systems: The pyrimidine core can be elaborated into more complex fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. These scaffolds have demonstrated significant antiviral activity, particularly against coronaviruses.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative antiviral compound starting from this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of 5-aryl-2-methoxypyrimidines. The reactivity of the C-I bond is higher than C-Br and C-Cl bonds in Suzuki couplings, making this a highly efficient transformation.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (to a concentration of 0.1 M of the pyrimidine).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-methoxypyrimidine.

Protocol 2: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative

This protocol outlines a plausible synthetic route to a pyrimido[4,5-d]pyrimidine derivative, a class of compounds with demonstrated antiviral activity.

Materials:

  • 5-Aryl-2-methoxypyrimidine (from Protocol 1)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Amine (e.g., cyclopropylamine)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Aniline derivative

  • Ethanol

Procedure:

  • Oxidation: Dissolve the 5-aryl-2-methoxypyrimidine (1.0 eq) in DCM and cool to 0 °C. Add m-CPBA (1.1 eq) portion-wise and stir the reaction at room temperature for 2-3 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to obtain the methylsulfonyl intermediate.

  • Nucleophilic Substitution: Dissolve the methylsulfonyl intermediate in a suitable solvent and add the desired amine (1.5 eq). Heat the reaction mixture as needed (e.g., 60-80 °C) and monitor by TLC. Upon completion, remove the solvent and purify the product to obtain the 2-amino-5-arylpyrimidine.

  • Cyclization: To the 2-amino-5-arylpyrimidine, add DMF-DMA and heat the mixture (e.g., to 120 °C) for several hours. Remove the excess DMF-DMA under reduced pressure.

  • Final Ring Formation: Dissolve the resulting intermediate in ethanol and add the aniline derivative. Reflux the mixture for 12-16 hours. Cool the reaction and collect the precipitated solid by filtration to obtain the final pyrimido[4,5-d]pyrimidine product.

Antiviral Activity Data

The following table summarizes the antiviral activity of representative pyrimidine derivatives synthesized from precursors such as this compound.

Compound IDCompound ClassTarget VirusAssayActivity (EC₅₀/IC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)Reference
1 Pyrimido[4,5-d]pyrimidineHuman Coronavirus 229E (HCoV-229E)Cytopathic Effect (CPE) Reduction3.2 µM>100 µM>31[1]
2 Pyrimido[4,5-d]pyrimidineHuman Coronavirus 229E (HCoV-229E)Cytopathic Effect (CPE) Reduction5.1 µM>100 µM>20[1]
3 2′,3′-isopropylidene-5-iodouridineHIV-1Lentiviral Transduction~15 µM>30 µM>2[2]

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀ or CC₅₀/IC₅₀).[3]

Mechanism of Action & Signaling Pathways

Many antiviral compounds derived from 5-iodopyrimidine precursors, particularly nucleoside analogs, exert their effect by targeting viral DNA or RNA polymerases.[4][5]

Inhibition of Viral Polymerase

The primary mechanism involves the intracellular conversion of the nucleoside analog into its active triphosphate form by host and/or viral kinases. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA strand by the viral polymerase.

Once incorporated, the nucleoside analog can inhibit viral replication through two main mechanisms:

  • Chain Termination: The analog may lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the premature termination of the nucleic acid chain.[5]

  • Inhibition of Polymerase Activity: The presence of the analog within the active site of the polymerase can disrupt its function and prevent further elongation, even if a 3'-hydroxyl group is present.[6]

The selectivity of these compounds often arises from a higher affinity of the triphosphate analog for the viral polymerase compared to host cell polymerases.

Visualizations

Synthesis_Workflow start This compound intermediate1 5-Aryl-2-methoxypyrimidine start->intermediate1 Suzuki Coupling (Arylboronic Acid, Pd catalyst) intermediate2 5-Aryl-2-methylsulfonylpyrimidine intermediate1->intermediate2 Oxidation (m-CPBA) intermediate3 2-Amino-5-arylpyrimidine intermediate2->intermediate3 Nucleophilic Substitution (Amine) intermediate4 N'-(5-Aryl-2-aminopyrimidin-4-yl)-N,N-dimethylformimidamide intermediate3->intermediate4 Reaction with DMF-DMA final_product Pyrimido[4,5-d]pyrimidine (Antiviral Compound) intermediate4->final_product Cyclization (Aniline derivative)

Caption: Synthetic workflow for a pyrimido[4,5-d]pyrimidine antiviral.

Polymerase_Inhibition cluster_cell Host Cell cluster_virus Viral Replication nucleoside_analog 5-Iodopyrimidine Nucleoside Analog mono_p Monophosphate nucleoside_analog->mono_p Cellular/Viral Kinases di_p Diphosphate mono_p->di_p Cellular Kinases tri_p Active Triphosphate Analog di_p->tri_p Cellular Kinases viral_polymerase Viral DNA/RNA Polymerase tri_p->viral_polymerase Competitive Inhibition growing_strand Growing DNA/RNA Strand viral_polymerase->growing_strand Incorporation viral_genome Viral Genome (Template) viral_genome->viral_polymerase chain_termination Chain Termination growing_strand->chain_termination Blocks further elongation

Caption: Mechanism of viral polymerase inhibition by a nucleoside analog.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with 5-Iodo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in the Suzuki-Miyaura coupling reaction with 5-iodo-2-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial points to check?

A1: When encountering low yields, begin by assessing these critical parameters:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). This involves using degassed solvents and properly purging the reaction vessel.[1][2]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can undergo protodeboronation, especially in the presence of water or acidic impurities.[3] Use high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).

    • Palladium Catalyst: Ensure your palladium precatalyst and any accompanying phosphine ligands have not degraded. Older catalysts or those exposed to air can lose activity.[2]

    • Base: The base is crucial for the transmetalation step. Ensure it is anhydrous and of high purity. The choice of base can significantly impact the reaction rate and yield.[3]

  • Reaction Temperature: Inadequate temperature can lead to a sluggish reaction. Conversely, excessively high temperatures can cause decomposition of reactants, catalyst, or product. The optimal temperature often needs to be determined empirically.[1]

Q2: I am observing the formation of significant side products. What are the likely culprits and how can I mitigate them?

A2: Common side reactions in Suzuki couplings include:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an unwanted arene byproduct. To minimize this, use anhydrous solvents, ensure your reagents are dry, and consider milder reaction conditions (lower temperature, less aggressive base).[3]

  • Dehalogenation: The iodo group on the this compound can be replaced by a hydrogen atom. This can be promoted by certain phosphine ligands or impurities. Screening different ligands and ensuring the purity of all starting materials can help reduce dehalogenation.[3]

  • Homocoupling of the Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often caused by the presence of oxygen. Maintaining a strict inert atmosphere is the primary solution.[4]

Q3: How does the 2-methoxy group on the pyrimidine ring affect the Suzuki coupling reaction?

A3: The 2-methoxy group is an electron-donating group. This increases the electron density of the pyrimidine ring, which can influence the electronic properties of the substrate and its reactivity in the catalytic cycle. While generally not inhibitory, the electronic nature of substituents on the pyrimidine ring can affect the rates of oxidative addition and reductive elimination.[5]

Q4: Which palladium catalyst and ligand combination is recommended for the Suzuki coupling of this compound?

A4: For heteroaryl halides like this compound, standard catalysts like Pd(PPh₃)₄ can be effective. However, for more challenging couplings or to improve yields, catalysts with bulky, electron-rich phosphine ligands are often superior. Ligands such as SPhos and XPhos have demonstrated high efficacy in couplings involving electron-rich and sterically hindered substrates.[3] The optimal choice may require screening a few catalyst/ligand combinations.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in the Suzuki coupling of this compound.

Troubleshooting_Suzuki_Coupling start Low Yield Observed check_atmosphere 1. Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) start->check_atmosphere check_reagents 2. Assess Reagent Quality (Purity of Iodopyrimidine, Boronic Acid, Base, Catalyst) check_atmosphere->check_reagents analyze_byproducts 3. Analyze Reaction Mixture (TLC, LC-MS, NMR) check_reagents->analyze_byproducts dehalogenation Dehalogenation Product Observed? analyze_byproducts->dehalogenation protodeboronation Protodeboronation Product Observed? analyze_byproducts->protodeboronation homocoupling Homocoupling Product Observed? analyze_byproducts->homocoupling no_reaction Mainly Starting Material Remains? analyze_byproducts->no_reaction dehalogenation->protodeboronation No optimize_ligand Action: Screen Ligands (e.g., SPhos, XPhos) dehalogenation->optimize_ligand Yes protodeboronation->homocoupling No optimize_conditions_proto Action: Use Anhydrous Conditions (Dry Solvents, Fresh Boronic Acid/Ester) protodeboronation->optimize_conditions_proto Yes homocoupling->no_reaction No optimize_atmosphere Action: Improve Degassing Protocol homocoupling->optimize_atmosphere Yes optimize_catalyst_temp Action: Increase Temperature or Screen Catalyst/Base no_reaction->optimize_catalyst_temp Yes end Improved Yield no_reaction->end No optimize_ligand->end optimize_conditions_proto->end optimize_atmosphere->end optimize_catalyst_temp->end

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

Quantitative Data on Catalyst Performance (for related pyrimidine substrates)

Disclaimer: The following data is compiled from studies on structurally similar halopyrimidines and should be used as a guide for optimizing the reaction of this compound.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines [6]

EntryHalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTime (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane2485
22-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1292
35-BromopyrimidinePhenylboronic acidPd(dppf)Cl₂ (3)dppfNa₂CO₃DME1688
45-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O1278

Table 2: Effect of Reaction Parameters on a Model Suzuki Coupling [1]

ParameterConditionsYield (%)
Catalyst Pd(PPh₃)₄81
PdCl₂(PPh₃)₂36
Pd(OAc)₂ / PPh₃45
Solvent 1,4-Dioxane/H₂O (2:1)80
Toluene/H₂O (2:1)75
THF/H₂O (1:1)72
Base K₂CO₃81
K₃PO₄85
Cs₂CO₃83
Temperature 80 °C75
100 °C81
120 °C78

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from successful procedures with similar substrates.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask/vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).

  • Add the degassed solvent via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., to achieve a 0.1 M concentration of the limiting reagent).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl R1-Pd(II)L2-X Pd0->PdII_Aryl R1-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl R1-Pd(II)L2-R2 PdII_Aryl->PdII_Diaryl R2-B(OR)2 + Base Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 R1-R2 RedElim Reductive Elimination RedElim->Pd0 R1X R1-X R1X->OxAdd R2BY2 R2-B(OR)2 + Base R2BY2->Transmetalation R1R2 R1-R2 R1R2->RedElim Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup 1. Reaction Setup (Reagents, Solvent, Inert Atmosphere) reaction 2. Heating & Stirring (e.g., 80-100 °C) setup->reaction monitoring 3. Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup 4. Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

References

Technical Support Center: Optimizing Sonogashira Reactions for 5-Iodo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the Sonogashira cross-coupling reaction of 5-iodo-2-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the critical components for a successful Sonogashira coupling with this compound?

A1: A typical Sonogashira reaction involves an aryl or vinyl halide (in this case, this compound), a terminal alkyne, a palladium catalyst (often a Pd(0) complex), and a copper(I) co-catalyst. Additionally, a base, usually an amine like triethylamine or diisopropylamine, is essential to deprotonate the alkyne.[1] The reaction is typically carried out under an inert atmosphere to prevent side reactions.

Q2: My reaction is not proceeding, or the yield is very low. What are the first things I should check?

A2: For a completely stalled reaction, the primary areas to investigate are the activity of your catalysts, the quality of your reagents, and the reaction setup.[1] Ensure that the palladium catalyst and copper(I) iodide are fresh and have been stored under inert conditions. It is also crucial to maintain an oxygen-free environment, as oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[2] Thoroughly degassing your solvent and running the reaction under a nitrogen or argon atmosphere is critical.

Q3: I am observing a black precipitate in my reaction flask. What is it and how can I prevent it?

A3: The formation of a black precipitate is often indicative of the decomposition of the palladium catalyst to palladium black. This can be caused by impurities, high temperatures, or an inappropriate choice of solvent or base. To mitigate this, ensure all reagents and solvents are pure and anhydrous. Lowering the reaction temperature or screening different ligands that can stabilize the palladium catalyst may also be beneficial.

Q4: How does the reactivity of this compound compare to other halopyrimidines?

A4: Due to the carbon-iodine bond being the weakest among carbon-halogen bonds, 5-iodopyrimidines are the most reactive substrates in Sonogashira couplings. This high reactivity often allows for milder reaction conditions, such as lower temperatures and shorter reaction times, compared to the corresponding bromo- or chloropyrimidines.

Q5: Can I perform a copper-free Sonogashira reaction with this compound?

A5: Yes, copper-free Sonogashira protocols have been developed and can be advantageous in preventing the formation of alkyne homocoupling byproducts.[2] These reactions often require specific ligands to facilitate the catalytic cycle in the absence of a copper co-catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (Palladium or Copper)Use fresh, high-purity catalysts. Store them under an inert atmosphere.
Poor quality of reagents (solvent, base, alkyne)Use anhydrous solvents and bases. Purify the alkyne if necessary.
Insufficient degassing (presence of oxygen)Degas the solvent thoroughly (e.g., by bubbling with nitrogen or argon for 15-20 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate reaction temperatureOptimize the temperature. While iodopyrimidines are reactive, some reactions may require gentle heating. Start with room temperature and gradually increase if no reaction is observed. For less reactive alkynes, heating might be necessary.[1]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygenEnsure rigorous exclusion of air from the reaction mixture.
High concentration of copper catalystReduce the loading of the copper(I) co-catalyst.
Use of a copper-free protocolConsider switching to a copper-free Sonogashira reaction protocol.
Formation of Palladium Black Catalyst decompositionUse a fresh catalyst. Consider using a more robust palladium catalyst or adding a stabilizing phosphine ligand.
High reaction temperatureLower the reaction temperature.
Incompatible solventScreen different anhydrous solvents such as THF, DMF, or toluene. Some solvents can accelerate catalyst decomposition.
Incomplete Consumption of Starting Material Insufficient catalyst loadingIncrease the catalyst loading in small increments (e.g., from 2 mol% to 5 mol%).
Reaction time is too shortMonitor the reaction by TLC or LC-MS and allow it to run for a longer duration.
Deactivation of the catalyst over timeConsider a slow addition of the palladium catalyst over the course of the reaction.

Experimental Protocols

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (THF or DMF) via syringe.

  • Add triethylamine followed by the terminal alkyne to the stirred mixture.

  • Stir the reaction at room temperature. If no significant conversion is observed after 2-4 hours, the mixture can be gently heated to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask, combine this compound, Pd₂(dba)₃, and PPh₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and DIPEA. Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation

The following tables provide a summary of typical reaction conditions for the Sonogashira coupling of iodo-heterocycles, which can be used as a starting point for optimizing the reaction with this compound.

Table 1: Typical Palladium Catalysts and Ligands

CatalystLigandTypical Loading (mol%)Notes
PdCl₂(PPh₃)₂-2 - 5A common and reliable catalyst for many Sonogashira reactions.
Pd(PPh₃)₄-2 - 5Often used when a Pd(0) source is preferred. Can be sensitive to air.
Pd₂(dba)₃PPh₃, AsPh₃, or other phosphine ligands1 - 3 (Pd)A versatile Pd(0) source, requires a ligand for stability and activity.
Pd(OAc)₂Buchwald or other specialized phosphine ligands1 - 3Often used in combination with bulky, electron-rich phosphine ligands for challenging substrates.

Table 2: Common Solvents and Bases

SolventBaseTemperature Range (°C)Notes
THFTriethylamine (Et₃N)Room Temp - 65Good general-purpose solvent.
DMFDiisopropylethylamine (DIPEA)Room Temp - 100A more polar solvent, can be beneficial for less soluble substrates.
TolueneTriethylamine (Et₃N)50 - 110A non-polar solvent, can sometimes reduce catalyst decomposition.
AcetonitrileTriethylamine (Et₃N)Room Temp - 80Can be an effective solvent for pyrimidine-based substrates.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-I->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Product Ar-Pd(II)L2-C≡CR->Ar-C≡CR Ar-I 5-Iodo-2-methoxy- pyrimidine Ar-I->Ar-Pd(II)L2-I Oxidative Addition Cu-I Cu-I Cu-C≡CR Cu-C≡CR Cu-I->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)L2-C≡CR H-C≡CR Terminal Alkyne H-C≡CR->Cu-C≡CR Base Base Base->Cu-C≡CR Deprotonation

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Catalyst Activity (Pd and Cu) start->check_catalyst check_reagents Verify Reagent Quality (Anhydrous Solvents/Bases) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere optimize_temp Optimize Temperature check_catalyst->optimize_temp check_reagents->optimize_temp check_atmosphere->optimize_temp side_reactions Side Reactions Observed? (e.g., Homocoupling) optimize_temp->side_reactions reduce_cu Reduce CuI Loading side_reactions->reduce_cu Yes pd_black Palladium Black Formation? side_reactions->pd_black No copper_free Switch to Copper-Free Protocol reduce_cu->copper_free copper_free->pd_black stabilize_pd Use Stabilizing Ligand or Lower Temperature pd_black->stabilize_pd Yes reaction_stalled Incomplete Reaction? pd_black->reaction_stalled No stabilize_pd->reaction_stalled increase_catalyst Increase Catalyst Loading reaction_stalled->increase_catalyst Yes success Successful Reaction reaction_stalled->success No extend_time Extend Reaction Time increase_catalyst->extend_time extend_time->success

References

Technical Support Center: 5-Iodo-2-methoxypyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-iodo-2-methoxypyrimidine in cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common side reactions and challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The most prevalent side reactions are hydrodeiodination (reduction of the C-I bond), homocoupling of the coupling partner (e.g., boronic acid or alkyne), and in some cases, homocoupling of the this compound substrate itself. The electron-deficient nature of the pyrimidine ring and the high reactivity of the carbon-iodine bond contribute to the occurrence of these side reactions.[1]

Q2: Why is hydrodeiodination a significant problem with this compound?

A2: Hydrodeiodination, the replacement of the iodine atom with a hydrogen atom to form 2-methoxypyrimidine, is a common side reaction in palladium-catalyzed couplings. This can occur through various mechanisms, including β-hydride elimination from a palladium-hydride intermediate, which can be formed from various sources in the reaction mixture (e.g., solvent, base, or organometallic reagent). For electron-deficient substrates like this compound, the oxidative addition step is generally fast, but if the subsequent cross-coupling step is slow, the palladium intermediate may be more susceptible to side reactions like hydrodeiodination.[2]

Q3: How does the position of the iodo group on the pyrimidine ring affect its reactivity and tendency for side reactions?

A3: The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the halogen. The general order of reactivity for different positions is C4(6) > C2 > C5.[1] The C5 position, being the least reactive, can sometimes require more forcing conditions (higher temperatures, longer reaction times), which in turn can promote the formation of side products. However, the high reactivity of the C-I bond (I > Br > Cl > F) at the C5 position of this compound makes it a viable substrate, though careful optimization is needed to balance reactivity with selectivity.[1]

Troubleshooting Guides for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Issue: Low yield of the desired coupled product and significant formation of 2-methoxypyrimidine (hydrodeiodination) and/or biaryl homocoupling product.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For challenging couplings, consider using more sophisticated phosphine ligands like XPhos, SPhos, or RuPhos, which can promote the desired reductive elimination over side reactions.[3]

  • Base Selection: The base plays a crucial role in the transmetalation step. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over stronger bases like hydroxides or alkoxides, which can promote hydrodehalogenation. The use of phosphate bases (e.g., K₃PO₄) can also be beneficial.[3]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Anhydrous conditions can sometimes suppress hydrodeiodination by minimizing proton sources.

  • Reaction Temperature and Time: Use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating after the starting material is consumed, as this can lead to product degradation and increased side reactions.

Quantitative Data Summary (Illustrative):

Catalyst/LigandBaseSolventTemperature (°C)Desired Product Yield (%)Hydrodeiodination (%)Homocoupling (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9560-7510-205-10
Pd(OAc)₂/SPhosK₃PO₄Toluene10085-95<5<5

Note: These are representative yields and can vary significantly based on the specific boronic acid and other reaction parameters.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene as the solvent.

  • Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship Diagram: Suzuki Coupling Troubleshooting

Suzuki_Troubleshooting Start Low Yield of Desired Product Catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos) Start->Catalyst Check Catalyst/Ligand Side_Products High Levels of Side Products (Hydrodeiodination, Homocoupling) Side_Products->Catalyst Base Try Weaker/Non-nucleophilic Bases (K3PO4, Cs2CO3) Catalyst->Base Optimize Base Conditions Lower Temperature, Minimize Reaction Time Base->Conditions Adjust Conditions Success Improved Yield and Purity Conditions->Success Leads to

Caption: Troubleshooting workflow for Suzuki coupling of this compound.

Buchwald-Hartwig Amination

Issue: Formation of 2-methoxypyrimidine as a significant byproduct due to hydrodeiodination, competing with the desired C-N bond formation.

Troubleshooting Strategies:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) is crucial. These ligands accelerate the rate of reductive elimination to form the C-N bond, outcompeting the side reaction of β-hydride elimination which leads to hydrodehalogenation.[2]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to minimize potential proton sources that can contribute to hydrodeiodination.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the optimized temperature (typically 80-110 °C), monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Signaling Pathway Diagram: Competing Pathways in Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)-I(L) Pd(0)L->Oxidative_Addition Ar-I Amine_Coordination [Ar-Pd(II)-Amine(L)]+ Oxidative_Addition->Amine_Coordination + Amine, - I- Deprotonation Ar-Pd(II)-Amido(L) Amine_Coordination->Deprotonation + Base Reductive_Elimination Desired C-N Coupling Deprotonation->Reductive_Elimination Beta_Hydride_Elimination Side Reaction: Beta-Hydride Elimination Deprotonation->Beta_Hydride_Elimination Reductive_Elimination->Pd(0)L Regenerates Catalyst Hydrodeiodination Hydrodeiodination Product (Ar-H) Beta_Hydride_Elimination->Hydrodeiodination leads to Sonogashira_Workflow Start Sonogashira Coupling Setup Reagents Add Ar-I, Pd Catalyst, and Amine Base Start->Reagents Degas Thoroughly Degas Solvents and System Reagents->Degas Alkyne_Addition Slowly Add Terminal Alkyne Degas->Alkyne_Addition Reaction Monitor Reaction at Optimal Temperature Alkyne_Addition->Reaction Workup Aqueous Workup and Purification Reaction->Workup Product Desired Cross-Coupled Product Workup->Product

References

preventing deiodination of 5-Iodo-2-methoxypyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling 5-Iodo-2-methoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges, specifically the prevention of deiodination, during experiments involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with this compound?

A1: Deiodination is a common side reaction where the iodine atom on the pyrimidine ring is replaced by a hydrogen atom, leading to the formation of 2-methoxypyrimidine as a byproduct. This is problematic as it reduces the yield of the desired 5-substituted product and complicates the purification process. This compound is particularly susceptible to deiodination due to the high reactivity of the carbon-iodine bond on the electron-deficient pyrimidine ring.

Q2: In which types of reactions is deiodination of this compound most commonly observed?

A2: Deiodination is frequently observed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. It can also be a significant issue during metal-halogen exchange reactions, for example, when using organolithium reagents like n-butyllithium or t-butyllithium to form an organometallic intermediate.

Q3: What are the general strategies to minimize deiodination?

A3: Key strategies to minimize deiodination include:

  • Careful selection of reaction parameters: This includes the choice of catalyst, ligand, base, solvent, and temperature.

  • Use of milder reaction conditions: Lowering the reaction temperature and using shorter reaction times can often suppress the deiodination side reaction.

  • Inert atmosphere: Rigorous exclusion of oxygen and moisture is crucial, as these can contribute to catalyst degradation and promote side reactions.

  • High-quality reagents: Using pure starting materials, solvents, and reagents is essential for clean and efficient reactions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.

Problem 1: Significant formation of 2-methoxypyrimidine (deiodinated byproduct) in Suzuki-Miyaura coupling.

Possible Causes and Solutions:

  • Inappropriate Catalyst System: Standard palladium catalysts may be too reactive and can promote hydrodeiodination.

    • Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands which can stabilize the catalytic intermediates and favor the desired cross-coupling pathway. For challenging couplings, catalysts with sophisticated phosphine ligands like XPhos may be necessary to prevent side reactions like debromination[1].

  • Base is too strong or too concentrated: Strong bases can facilitate protonolysis of the organopalladium intermediate, leading to deiodination.

    • Solution: Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium tert-butoxide (NaOtBu). Using a biphasic solvent system (e.g., dioxane/water) can also help to control the effective concentration of the base[1].

  • High Reaction Temperature: Elevated temperatures can increase the rate of deiodination.

    • Solution: Screen lower reaction temperatures (e.g., 60-80 °C) to find a balance between a reasonable reaction rate and minimal side product formation.

Problem 2: Low to no yield of the desired product in Sonogashira coupling, with evidence of starting material decomposition or deiodination.

Possible Causes and Solutions:

  • Catalyst Deactivation: The palladium catalyst may be unstable under the reaction conditions, leading to the formation of palladium black and loss of catalytic activity.

    • Solution: Use a more stable palladium precatalyst or a combination of a palladium source with a robust ligand. Copper(I) iodide (CuI) is a common co-catalyst in Sonogashira reactions and can help to increase the reaction rate at lower temperatures, potentially reducing deiodination[2].

  • Homocoupling of the Alkyne (Glaser coupling): This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Inappropriate Base: The choice of amine base is critical.

    • Solution: Triethylamine (Et₃N) is a common choice, but other bases like diisopropylethylamine (DIPEA) can be screened. The base should be anhydrous and of high purity.

Problem 3: Deiodination is the major product in a Buchwald-Hartwig amination reaction.

Possible Causes and Solutions:

  • Ligand Choice: The ligand plays a crucial role in the outcome of Buchwald-Hartwig aminations.

    • Solution: For electron-deficient heteroaryl halides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to promote the desired C-N bond formation over dehalogenation.

  • Base Selection: Strong bases are typically required, but their choice can influence the extent of side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be screened. The choice of base may need to be optimized in conjunction with the solvent and ligand.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability and reactivity of the catalytic species.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. A less polar solvent may sometimes disfavor the deiodination pathway.

Problem 4: Uncontrolled reaction and significant byproduct formation during lithium-halogen exchange.

Possible Causes and Solutions:

  • Reaction Temperature is too high: Lithium-halogen exchange is often very fast, even at low temperatures. Higher temperatures can lead to side reactions, including reaction with the solvent or other functional groups.

    • Solution: Perform the reaction at very low temperatures, typically -78 °C or even lower (e.g., -100 °C). Maintain this low temperature throughout the addition of the organolithium reagent and for a short period after to ensure complete exchange before adding an electrophile[1].

  • Incorrect Stoichiometry of Organolithium Reagent: Using a large excess of the organolithium reagent can lead to side reactions.

    • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the organolithium reagent. The quality of the organolithium reagent should be titrated beforehand to ensure accurate stoichiometry.

  • Slow Addition of Reagents: Adding the organolithium reagent too quickly can create localized areas of high concentration, promoting side reactions.

    • Solution: Add the organolithium reagent dropwise to a cooled solution of the this compound.

Data Presentation

The following tables summarize recommended starting conditions for various reactions with this compound, based on literature for analogous substrates. These should be considered as starting points for optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)Readily available and often effective for iodoarenes.
Ligand (If using a separate ligand) XPhos or SPhosBulky, electron-rich ligands can suppress dehalogenation.
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)Milder bases that are often effective and minimize side reactions.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic system helps to dissolve the base and substrate.
Temperature 80-100 °CStart at the lower end and increase if the reaction is slow.

Table 2: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard and effective catalyst for Sonogashira reactions.
Co-catalyst CuI (3-10 mol%)Increases reaction rate, allowing for milder conditions.
Base Et₃N (2-3 equiv) or DIPEA (2-3 equiv)Amine base is required for the catalytic cycle.
Solvent Anhydrous THF or DMFCommon solvents for Sonogashira couplings.
Temperature Room Temperature to 60 °CMilder temperatures help to prevent deiodination.

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Common and effective palladium precatalysts.
Ligand XPhos (2-4 mol%) or BrettPhos (2-4 mol%)Bulky, electron-rich ligands are crucial for this transformation.
Base NaOtBu (1.2-1.5 equiv) or LHMDS (1.2-1.5 equiv)Strong bases are typically required.
Solvent Anhydrous Toluene or 1,4-DioxaneCommon solvents for this reaction.
Temperature 80-110 °CMay require heating, but lower temperatures should be screened first.

Table 4: Recommended Starting Conditions for Lithium-Halogen Exchange

ParameterRecommended ConditionRationale
Organolithium Reagent n-BuLi (1.1 equiv)A common and effective reagent for lithium-halogen exchange.
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are typically required.
Temperature -78 °C to -100 °CVery low temperatures are critical to prevent side reactions.
Addition Mode Dropwise addition of n-BuLi to the substrate solutionHelps to maintain a low concentration of the reactive organolithium.

Experimental Protocols

The following are general protocols adapted from literature for similar substrates and should be optimized for your specific application.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed 1,4-dioxane/water mixture via syringe.

    • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.03 equiv)

    • CuI (0.06 equiv)

    • Anhydrous, degassed triethylamine (3.0 equiv)

    • Anhydrous, degassed THF

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add PdCl₂(PPh₃)₂ and CuI.

    • Add anhydrous, degassed THF followed by the anhydrous, degassed triethylamine.

    • Add the terminal alkyne, followed by this compound.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF or ethyl acetate.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.015 equiv)

    • XPhos (0.03 equiv)

    • NaOtBu (1.4 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

    • Evacuate and backfill the tube with argon.

    • Add the this compound and the amine, followed by the anhydrous, degassed toluene.

    • Seal the tube and heat the reaction mixture to 100 °C, monitoring by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Lithium-Halogen Exchange and Trapping with an Electrophile

  • Materials:

    • This compound (1.0 equiv)

    • n-Butyllithium (1.1 equiv, solution in hexanes)

    • Anhydrous THF

    • Electrophile (1.2 equiv)

  • Procedure:

    • To a flame-dried, three-necked flask under argon, add a solution of this compound in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 30 minutes after the addition is complete.

    • Add the electrophile to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for preventing deiodination.

Deiodination_Troubleshooting_Workflow cluster_start Start: Reaction Setup cluster_analysis Problem Analysis cluster_solutions Troubleshooting Strategies cluster_outcome Outcome start Initial Reaction (e.g., Suzuki Coupling) analysis Analyze Crude Reaction Mixture (LC-MS, NMR) start->analysis decision Significant Deiodination? analysis->decision temp Lower Reaction Temperature decision->temp Yes success Successful Reaction: High Yield of Desired Product decision->success No base Use Milder Base (e.g., K2CO3, K3PO4) temp->base catalyst Change Catalyst/Ligand (e.g., use bulky phosphine ligand) base->catalyst inert Ensure Rigorous Inert Atmosphere catalyst->inert inert->success failure Re-evaluate Synthetic Strategy inert->failure

Caption: Troubleshooting workflow for addressing deiodination in cross-coupling reactions.

Reaction_Parameter_Selection cluster_reaction_type Select Reaction Type cluster_parameters Key Parameters to Optimize suzuki Suzuki-Miyaura catalyst Catalyst & Ligand suzuki->catalyst base Base suzuki->base solvent Solvent suzuki->solvent temperature Temperature suzuki->temperature sonogashira Sonogashira sonogashira->catalyst sonogashira->base sonogashira->solvent sonogashira->temperature buchwald Buchwald-Hartwig buchwald->catalyst buchwald->base buchwald->solvent buchwald->temperature li_exchange Li-Halogen Exchange li_exchange->base Reagent li_exchange->solvent li_exchange->temperature

References

impact of base and solvent on 5-Iodo-2-methoxypyrimidine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-iodo-2-methoxypyrimidine. The reactivity of this substrate is highly dependent on the choice of base and solvent, particularly in common cross-coupling and nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions for functionalizing this compound?

A1: The most prevalent and effective methods for modifying this compound are palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position. Nucleophilic aromatic substitution (SNAr) is another possibility, though it often requires activation of the leaving group.

Q2: What is the general reactivity trend for halopyrimidines in cross-coupling reactions?

A2: The reactivity of the halogen substituent on the pyrimidine ring generally follows the order: I > Br > Cl > F.[1] This trend is inversely related to the carbon-halogen bond strength, making the oxidative addition step in the catalytic cycle more favorable for heavier halogens like iodine.[1] Consequently, this compound is a highly reactive substrate for these transformations.

Q3: How does the position of the halogen on the pyrimidine ring affect its reactivity?

A3: The position of the halogen significantly influences its reactivity in cross-coupling reactions. For pyrimidines, the general order of reactivity is C4/C6 > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C5 position, as in this compound, is the least reactive of these positions.

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound?

A4: Direct SNAr on this compound is challenging. The 5-methoxy group has an electron-donating effect, which can reduce the reactivity of the pyrimidine ring toward nucleophilic attack.[2] For a similar substrate, 5-methoxy-2-methylthiopyrimidine, the 2-methylthio group needs to be oxidized to a more effective leaving group (like methylsulfonyl) to facilitate SNAr.[2]

Troubleshooting Guides

Low or No Product Yield in Cross-Coupling Reactions

If you are experiencing low or no yield in your Suzuki, Sonogashira, or Buchwald-Hartwig reactions with this compound, consider the following troubleshooting steps:

Is your catalyst system active and appropriate?

  • Troubleshooting Step: Ensure your palladium catalyst and ligands are fresh and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. For challenging couplings, consider using pre-formed palladium precatalysts which can offer more reliable generation of the active catalyst. For nitrogen-containing heterocycles like pyrimidine, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be beneficial to prevent catalyst poisoning.[3]

Is the base appropriate for the reaction?

  • Troubleshooting Step: The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LHMDS are often employed.[4] However, for base-sensitive substrates, weaker bases like K₃PO₄ may be necessary, potentially requiring higher temperatures.[5]

Is the solvent system optimal?

  • Troubleshooting Step: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. For Suzuki reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used to dissolve the inorganic base.[6] For Sonogashira and Buchwald-Hartwig reactions, anhydrous, polar aprotic solvents like DMF, THF, or toluene are common choices.[5][7] If solubility is an issue, consider screening different solvents or increasing the reaction temperature.[3]

graph TD; A[Low or No Product Yield] --> B{Is the catalyst active?}; B -->|No| C[Use fresh catalyst/ligand, consider a precatalyst]; B -->|Yes| D{Is the base appropriate?}; D -->|No| E[Screen different bases (e.g., K₂CO₃, K₃PO₄, NaOtBu)]; D -->|Yes| F{Is the solvent system optimal?}; F -->|No| G[Screen different solvents (e.g., Dioxane, Toluene, DMF) or adjust co-solvent ratio]; F -->|Yes| H{Is the reaction temperature sufficient?}; H -->|No| I[Increase temperature incrementally]; H -->|Yes| J[Check for side reactions];
Troubleshooting workflow for low product yield.
Significant Side Reactions Observed

If you are observing significant side reactions, here are some common issues and potential solutions:

Are you observing hydrodehalogenation (replacement of iodine with hydrogen)?

  • Troubleshooting Step: This is a common side reaction in palladium-catalyzed couplings. It can be caused by impurities in the reagents or solvent, or by certain catalyst/ligand combinations. Ensure all reagents and solvents are pure and anhydrous. Using a different phosphine ligand or a milder base can sometimes suppress this side reaction.

Is homocoupling of the starting materials a major issue?

  • Troubleshooting Step: Homocoupling of the boronic acid in Suzuki reactions or the alkyne in Sonogashira reactions can be promoted by the presence of oxygen.[3] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). In Sonogashira reactions, using copper-free conditions can also minimize alkyne homocoupling.

graph LR; subgraph "Side Reactions" A[Start] --> B{Observed Side Reaction}; B --> C[Hydrodehalogenation]; B --> D[Homocoupling]; C --> E[Use anhydrous solvents and reagents]; C --> F[Screen different ligands and bases]; D --> G[Thoroughly degas reaction mixture]; D --> H[Consider copper-free conditions (Sonogashira)]; end
Addressing common side reactions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions for key cross-coupling reactions. Note that yields are highly substrate-dependent, and optimization may be required for your specific system.

Table 1: Suzuki-Miyaura Coupling of a 5-Substituted-2-methoxypyrimidine Derivative [8]

Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-BromothiophenePd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O9512-2478
3-BromoquinolinePd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O9512-2465
5-Bromo-1,3-dimethyluracilPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O9512-2455

Table 2: Representative Conditions for Sonogashira and Buchwald-Hartwig Reactions

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or DIPATHF or DMFRT - 70
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosNaOt-BuToluene or Dioxane80 - 110

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

graph TD; A[Setup: Add reactants and base to vessel] --> B[Inert Atmosphere: Purge with Ar or N₂]; B --> C[Add catalyst and degassed solvent]; C --> D[Heat and stir, monitor reaction]; D --> E{Reaction Complete?}; E -->|Yes| F[Workup: Cool, dilute, wash]; E -->|No| D; F --> G[Purification: Dry, concentrate, chromatograph]; G --> H[Characterize Product];
General workflow for a Suzuki-Miyaura coupling experiment.
General Protocol for Sonogashira Coupling

This is a representative protocol and may require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-70 °C) until completion, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether), filter through a pad of celite to remove catalyst residues, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for C-N bond formation.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane), followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Reaction: Seal the vessel and heat to 80-110 °C, stirring until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Purification of 5-Iodo-2-methoxypyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 5-Iodo-2-methoxypyrimidine reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction mixture?

A1: The impurity profile largely depends on the synthetic route. For a typical electrophilic iodination of 2-methoxypyrimidine, common impurities include:

  • Unreacted Starting Material: Residual 2-methoxypyrimidine.

  • Iodinating Reagent Residues: Unreacted iodine (I₂) and byproducts from the iodine source. For instance, if using N-Iodosuccinimide (NIS), succinimide will be a byproduct. If using iodine and an oxidant, related salts can be present.[1]

  • Inorganic Salts: If reagents like silver nitrate are used to activate iodine, insoluble silver iodide (AgI) is a common byproduct.[2]

  • Over-iodinated Species: Although less common for this specific substrate, di-iodinated pyrimidines could potentially form under harsh conditions.

  • Solvent and Reagent-Derived Impurities: Residual solvents (e.g., DMF, acetonitrile) and byproducts from bases or other additives.

  • Degradation Products: Iodinated pyrimidines can be sensitive to light and pH, potentially leading to decomposition products.[3][4]

Q2: My reaction mixture is a dark color after synthesis. What is the likely cause and how do I remove it?

A2: A dark brown or purple color is typically due to the presence of residual molecular iodine (I₂). This can be easily removed before proceeding with chromatography or recrystallization. A common method is to quench the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color disappears. The product can then be extracted into an organic solvent.

Q3: Should I choose column chromatography or recrystallization for purification?

A3: The choice depends on the scale of your reaction and the nature of the impurities.

  • Column Chromatography is ideal for separating compounds with different polarities. It is highly effective for removing both more polar and less polar impurities and is often the best choice for achieving very high purity (>99%), especially on a smaller scale.

  • Recrystallization is a cost-effective and scalable method for purifying solid compounds. It is most effective when the desired compound is the major component and the impurities have different solubility profiles. It is an excellent technique for removing small amounts of impurities from a large amount of product.[5]

Below is a decision-making workflow to help you choose the appropriate purification method.

start Crude Reaction Mixture liquid_extraction Aqueous Workup / Liquid-Liquid Extraction start->liquid_extraction is_solid Is the crude product a solid? is_major Is the desired product the major component (>85%)? is_solid->is_major Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily/Complex Mixture) try_recrystallization Attempt Recrystallization is_major->try_recrystallization Yes is_major->column_chromatography No end_purified Purified this compound try_recrystallization->end_purified column_chromatography->end_purified liquid_extraction->is_solid

Caption: Initial Purification Strategy Workflow.

Troubleshooting Guide: Column Chromatography

Q4: My compound is streaking or giving poor separation on the silica gel column. What can I do?

A4: Poor separation during column chromatography can arise from several factors.

  • Incorrect Solvent System: The polarity of your eluent may be too high, causing the compound to move too quickly down the column without proper separation. Try a less polar solvent system. Develop a good separation on TLC first, aiming for an Rf value of 0.2-0.3 for the desired product.

  • Sample Overloading: Too much crude material was loaded onto the column. As a rule of thumb, use a silica gel mass of at least 30-50 times the mass of your crude sample.

  • Insolubility During Loading: If the compound precipitates while loading it onto the column, it will not form a tight band. Ensure the sample is fully dissolved in a minimum amount of solvent before loading. Dry loading, where the crude product is adsorbed onto a small amount of silica before being added to the column, can resolve this issue.[6]

  • Compound Degradation: this compound might be unstable on acidic silica gel. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), or use deactivated alumina.[7]

Q5: I can't find my product after running the column. Where did it go?

A5: There are a few possibilities if your product seems to have vanished:

  • Product is Highly Polar: The compound may be stuck at the top of the column. Try eluting with a much more polar solvent system, such as 5-10% methanol in dichloromethane.[7]

  • Product is Non-polar: The compound may have eluted very quickly with the solvent front. Always collect the first fractions and check them by TLC.

  • Decomposition on Silica: As mentioned, the compound may have degraded on the column. Check the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if a new spot appears.[7]

  • Fractions are too Dilute: Your compound may be present in the fractions but at a concentration too low to be easily detected. Try combining and concentrating the fractions where you expected to find your product.[7]

Troubleshooting Guide: Recrystallization

Q6: I can't find a suitable single solvent for recrystallization. What should I do?

A6: If no single solvent provides the desired solubility profile (sparingly soluble at room temperature, but very soluble when hot), a two-solvent (or mixed-solvent) system is the best approach.[5][8]

  • Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble at room temperature (e.g., Dichloromethane, Acetone).

  • Warm the solution gently.

  • Slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Hexane, Heptane, Water) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[9]

Q7: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A7: "Oiling out" occurs when the solute's solubility decreases to a point where it separates from the solution at a temperature above its melting point. To encourage crystal formation:

  • Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can help.[10]

  • Use More Solvent: The solution may be too concentrated. Reheat the mixture to re-dissolve the oil, add more of the hot solvent, and attempt to cool it again slowly.[10]

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.[10]

  • Add a Seed Crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to initiate crystallization.[8]

Q8: My recrystallization yield is very low. How can I improve it?

A8: Low recovery can be due to several factors:

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will keep much of it in solution even after cooling. Use only the minimum amount of hot solvent required for complete dissolution. You can try to evaporate some solvent from the filtrate and cool again to recover a second crop of crystals.

  • Premature Crystallization: If crystals form too early during a hot filtration step, you can lose product. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure the solution has been thoroughly cooled for a sufficient amount of time. Cooling in an ice bath or even a freezer (if the solvent won't freeze) can maximize crystal formation.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography
PolaritySolvent System (v/v)Application Notes
Low10-30% Ethyl Acetate in HexaneGood starting point for eluting non-polar impurities and the product.
Medium40-60% Ethyl Acetate in HexaneUseful if the product has a low Rf in less polar systems.
High1-5% Methanol in DichloromethaneFor eluting highly polar impurities or if the product is strongly adsorbed to the silica.
Table 2: Potential Solvents for Recrystallization Screening
Solvent TypeExamplesSuitability for this compound
AlcoholsEthanol, IsopropanolOften good single solvents for moderately polar compounds.
EstersEthyl AcetateGood as a "good" solvent in a mixed-solvent system.
KetonesAcetoneSimilar to Ethyl Acetate; can be a good solvent for initial dissolution.
HalogenatedDichloromethane (DCM)Excellent for dissolving the compound at room temperature ("good" solvent).
EthersDiethyl Ether, MTBECan be used as a component in mixed-solvent systems.
HydrocarbonsHexane, Heptane, CyclohexaneExcellent "poor" or "anti-solvents" to pair with more polar solvents.[11]
Aprotic PolarAcetonitrile, DioxaneMay be effective as single solvents if others fail.[5]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good system will give your product an Rf value of ~0.2-0.3 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution: Gently add the eluent to the column, taking care not to disturb the top surface. Apply pressure (air or nitrogen) to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, spotting each fraction on a TLC plate.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., dichloromethane) at room temperature, just enough to fully dissolve the solid.

  • Induce Cloudiness: While stirring, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy and the cloudiness persists for a few seconds.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. You should observe crystal formation.

  • Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.

Visualization of Troubleshooting Logic

cluster_chromo Column Chromatography cluster_recryst Recrystallization start Purification Problem chromo_issue Issue? start->chromo_issue recryst_issue Issue? start->recryst_issue streaking Streaking / Poor Separation chromo_issue->streaking Separation no_product No Product Found chromo_issue->no_product Recovery sol_sys Adjust Solvent System (Aim for Rf 0.2-0.3) streaking->sol_sys dry_load Use Dry Loading Technique streaking->dry_load deactivate Deactivate Silica (add ~1% Et3N) or use Alumina streaking->deactivate elute_polar Elute with More Polar Solvent (e.g., 5% MeOH in DCM) no_product->elute_polar check_front Check Solvent Front Fractions no_product->check_front check_stability Check Stability on TLC no_product->check_stability oiling_out Compound Oils Out recryst_issue->oiling_out Formation low_yield Low Yield recryst_issue->low_yield Recovery slow_cool Cool Slowly / Add More Solvent oiling_out->slow_cool scratch Scratch Flask / Add Seed Crystal oiling_out->scratch min_solvent Use Minimum Hot Solvent low_yield->min_solvent cool_thoroughly Ensure Thorough Cooling low_yield->cool_thoroughly

Caption: Troubleshooting Decision Tree for Purification Issues.

References

Technical Support Center: Minimizing Homocoupling of 5-Iodo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling during cross-coupling reactions with 5-iodo-2-methoxypyrimidine.

Troubleshooting Guides

Homocoupling of the organometallic or halide starting material is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, leading to reduced yields of the desired product and purification challenges. The following guides provide a systematic approach to diagnosing and mitigating homocoupling in Suzuki-Miyaura, Stille, and Sonogashira couplings involving this compound.

Issue: Significant Homocoupling of Boronic Acid/Ester in Suzuki-Miyaura Coupling

Primary Causes:

  • Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[1][2]

  • Use of Pd(II) Precatalysts: Pd(II) salts can react directly with the organoboron reagent to form the homocoupled product before being reduced to the catalytically active Pd(0) species.[1]

  • Slow Transmetalation: A slow transmetalation step can allow for competing side reactions like homocoupling to occur.[3]

Troubleshooting Workflow:

start High Homocoupling Observed deoxygenate Improve Deoxygenation (Sparging, Freeze-Pump-Thaw) start->deoxygenate Is the reaction mixture thoroughly deoxygenated? catalyst Optimize Catalyst System deoxygenate->catalyst Is a Pd(0) precatalyst being used? base_solvent Adjust Base and Solvent catalyst->base_solvent Are the base and solvent optimal for the substrate? temp Lower Reaction Temperature base_solvent->temp Is the reaction run at the lowest effective temperature? result Homocoupling Minimized temp->result cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_homocoupling Homocoupling Side Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-I(L₂) oxidative_addition->pd2_intermediate transmetalation Transmetalation (R-B(OH)₂ + Base) pd2_intermediate->transmetalation diorganopalladium Ar-Pd(II)-R(L₂) transmetalation->diorganopalladium reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination product Ar-R reductive_elimination->product product->pd0 pd2_species Pd(II) boronic_acid 2 R-B(OH)₂ pd2_species->boronic_acid homocoupled_product R-R boronic_acid->homocoupled_product

References

Technical Support Center: Scale-Up of Reactions Involving 5-Iodo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 5-Iodo-2-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up cross-coupling reactions with this compound?

When moving from bench-scale to pilot or production scale, several challenges can arise. The most critical considerations include:

  • Heat Transfer: Exothermic cross-coupling reactions that are easily managed in a lab flask can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio of larger reactors. Poor heat dissipation can lead to temperature spikes, promoting side reactions and potential thermal runaway.[1]

  • Mass Transfer and Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, resulting in impurity formation and inconsistent reaction progress.

  • Catalyst Activity and Loading: The efficiency of the palladium catalyst may differ at scale. Catalyst deactivation can be more pronounced, and optimizing the catalyst loading becomes crucial for economic viability and minimizing residual palladium in the final product.

  • Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extraction and chromatography, can be cumbersome and inefficient at scale. Developing robust crystallization or precipitation protocols is often necessary for isolating the product in high purity.[2]

  • Safety: Handling large quantities of reagents and solvents introduces greater safety risks. A thorough thermal hazard assessment of this compound and the reaction mixture is essential to identify potential runaway reaction scenarios.[3]

Q2: How does the reactivity of the C-I bond in this compound influence scale-up?

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general trend C-I > C-Br > C-Cl.[4] This high reactivity is advantageous for achieving high conversion at lower temperatures, which can be beneficial for scale-up by reducing energy consumption and minimizing thermally induced side reactions. However, the high reactivity also means that side reactions, such as dehalogenation (hydrodeiodination), can be more prevalent. Careful control of reaction parameters is necessary to maximize the desired coupling reaction.

Q3: What are the common impurities encountered in large-scale reactions of this compound?

Common impurities can originate from the starting material or be formed during the reaction. These may include:

  • Unreacted this compound: Incomplete conversion is a common issue.

  • Hydrodeiodination byproduct (2-methoxypyrimidine): This arises from the replacement of the iodine atom with a hydrogen atom.

  • Homocoupling byproducts: Formation of dimers of the coupling partners.

  • Residual Palladium: The final product can be contaminated with the palladium catalyst, which often has strict regulatory limits in active pharmaceutical ingredients (APIs).

  • Solvent and Reagent Adducts: Byproducts resulting from reactions with the solvent or other reagents.

A thorough impurity profile analysis using techniques like HPLC and LC-MS is crucial for process development and quality control.[5]

Troubleshooting Guides

Issue 1: Incomplete Conversion or Stalled Reaction at Scale
Potential Cause Troubleshooting Step
Poor Mixing/Mass Transfer Increase agitation speed. Evaluate the reactor and impeller design for efficient mixing.
Catalyst Deactivation Ensure rigorous exclusion of oxygen from the reaction. Use degassed solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon).[6] Consider using a more robust catalyst system or increasing the catalyst loading.
Insufficient Base Strength or Solubility Use a stronger base or a phase-transfer catalyst to improve the solubility and reactivity of the base.
Low Reaction Temperature Gradually increase the reaction temperature while carefully monitoring for exotherms and impurity formation.
Issue 2: Formation of Significant Side Products (e.g., Hydrodeiodination)
Potential Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature. The high reactivity of the C-I bond may allow for efficient coupling at milder conditions.
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous.
Suboptimal Ligand Choice Screen different phosphine ligands. Bulky, electron-rich ligands can often promote the desired reductive elimination over side reactions.
Extended Reaction Times Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to prevent product degradation or side reactions.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step
Product is an Oil or Low-Melting Solid Develop a robust crystallization procedure by screening different solvent/anti-solvent systems. Seeding strategies may be necessary to induce crystallization.
Product is Soluble in the Work-up Solvents Minimize the volume of extraction solvents. Consider alternative isolation techniques like precipitation or reactive extraction.
High Levels of Residual Palladium Employ palladium scavengers (e.g., thiol-functionalized silica) or perform a charcoal treatment after the reaction.[7] Optimizing the crystallization process can also help in purging residual metals.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for Cross-Coupling Reactions with Aryl Iodides at Different Scales
Parameter Lab Scale (1-10 g) Pilot Scale (1-10 kg) Key Scale-Up Consideration
Catalyst Loading (mol%) 1-50.1-1Reducing catalyst loading is critical for cost-effectiveness and minimizing residual metal.
Solvent Volume (L/kg) 10-205-10Higher concentrations reduce solvent waste but can pose mixing and heat transfer challenges.
Reaction Time (h) 2-244-36Longer reaction times are often required at scale to ensure complete conversion with lower catalyst loading.
Temperature Control ± 1 °C± 5 °CMaintaining precise temperature control is more challenging in large reactors.
Table 2: Recommended Starting Conditions for Scale-Up of Common Reactions
Reaction Type Catalyst/Ligand System Base Solvent Temperature (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-100
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N or DIPAToluene or DMF25-60
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or SPhosNaOtBu or K₃PO₄Toluene or Dioxane80-110

Experimental Protocols

Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reactor Setup: A clean, dry, and inerted 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is charged with this compound (5.0 kg, 1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Inerting: The reactor is purged with nitrogen for at least 1 hour.

  • Solvent Addition: Degassed toluene (40 L) and water (10 L) are charged to the reactor.

  • Catalyst Addition: Under a strong nitrogen flow, Pd(PPh₃)₄ (0.02 equiv) is added to the reactor.

  • Reaction: The mixture is heated to 85-90 °C with vigorous stirring. The reaction progress is monitored by HPLC every 2 hours.

  • Work-up: Once the reaction is complete (typically 8-12 hours), the mixture is cooled to room temperature. The aqueous layer is separated. The organic layer is washed with brine (2 x 10 L).

  • Isolation: The organic layer is concentrated under reduced pressure. The resulting crude product is recrystallized from a suitable solvent system (e.g., isopropanol/water) to yield the pure product.

Protocol 2: Pilot-Scale Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

  • Reactor Setup: A 50 L jacketed reactor is charged with this compound (2.0 kg, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.01 equiv), and CuI (0.02 equiv).

  • Inerting: The reactor is made inert by evacuating and backfilling with nitrogen three times.

  • Solvent and Base Addition: Anhydrous and degassed toluene (20 L) and triethylamine (3.0 equiv) are added.

  • Alkyne Addition: The terminal alkyne (1.05 equiv) is added dropwise over 1 hour, maintaining the internal temperature below 30 °C.

  • Reaction: The reaction is stirred at ambient temperature and monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the precipitated salts. The filtrate is washed with aqueous ammonium chloride solution and then with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by crystallization.

Visualizations

experimental_workflow General Experimental Workflow for Scale-Up start Start: Lab-Scale Reaction (grams) process_dev Process Development & Optimization start->process_dev safety_assessment Thermal Hazard & Safety Assessment process_dev->safety_assessment pilot_scale Pilot-Scale Synthesis (kilograms) safety_assessment->pilot_scale impurity_profiling Impurity Profiling & Control pilot_scale->impurity_profiling workup_opt Work-up & Isolation Optimization pilot_scale->workup_opt validation Process Validation impurity_profiling->validation workup_opt->validation validation->process_dev Requires Further Optimization production Production Scale validation->production Successful

Caption: A typical workflow for scaling up a chemical reaction.

troubleshooting_decision_tree Troubleshooting Incomplete Conversion start Incomplete Conversion Observed at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing improve_mixing Increase Agitation/ Modify Baffles check_mixing->improve_mixing Poor check_catalyst Assess Catalyst Activity check_mixing->check_catalyst Adequate improve_mixing->check_catalyst increase_catalyst Increase Catalyst Loading/ Use More Robust Catalyst check_catalyst->increase_catalyst Deactivation Suspected check_temp Review Reaction Temperature check_catalyst->check_temp Active success Reaction Complete increase_catalyst->success increase_temp Gradually Increase Temperature check_temp->increase_temp Too Low check_temp->success Optimal increase_temp->success

Caption: A decision tree for troubleshooting incomplete reactions.

signaling_pathway Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + R-I pd_complex R-Pd(II)(I)Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R'Ln transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Product) reductive_elimination->product boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation aryl_iodide This compound (R-I) aryl_iodide->oxidative_addition

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

References

improving the stability of 5-Iodo-2-methoxypyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 5-Iodo-2-methoxypyrimidine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze degradation reactions. Halogenated pyrimidines can be susceptible to hydrolysis, and the rate of this reaction is often pH-dependent.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3][4] For long-term storage, solutions should be kept at recommended low temperatures.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[5] It is advisable to protect solutions from light.

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation pathways.

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can lead to decomposition.

Q2: My solution of this compound is showing signs of degradation. What are the likely degradation pathways?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous halogenated pyrimidines can undergo the following degradation reactions:

  • Hydrolysis: The C-I bond may be susceptible to hydrolysis, leading to the replacement of the iodo group with a hydroxyl group. This process can be catalyzed by acidic or basic conditions.[1][2]

  • Photodecomposition: The energy from light, especially UV light, can be absorbed by the molecule, leading to the cleavage of the C-I bond and the formation of radical species that can participate in further reactions.[5]

  • Oxidation: The pyrimidine ring or the methoxy group may be susceptible to oxidation, especially in the presence of oxidizing agents.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8 °C for short-term storage and -20 °C or lower for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • pH: If compatible with your experimental design, maintaining a neutral pH may help to minimize acid- or base-catalyzed hydrolysis.

Troubleshooting Guide

Issue: I am observing a loss of purity or the appearance of unexpected peaks in my HPLC analysis of a this compound solution.

This troubleshooting guide will help you identify the potential cause of instability and provide corrective actions.

Troubleshooting_Workflow start Start: Purity Loss Detected check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Headspace Atmosphere? start->check_storage check_solution Examine Solution Preparation: - Solvent Purity? - pH of Solution? - Contaminants? start->check_solution storage_issue Potential Issue: Improper Storage check_storage->storage_issue solution_issue Potential Issue: Solution-Related Degradation check_solution->solution_issue analyze_impurities Characterize Impurities: - LC-MS for mass identification - NMR for structural elucidation end End: Stability Improved analyze_impurities->end corrective_storage Corrective Action: - Store at recommended temperature - Protect from light - Use inert gas storage_issue->corrective_storage corrective_solution Corrective Action: - Use high-purity, degassed solvents - Adjust and buffer pH if possible - Filter solution solution_issue->corrective_solution corrective_storage->analyze_impurities corrective_solution->analyze_impurities

Troubleshooting workflow for stability issues.

Data Presentation

pHRate Constant (s⁻¹)Half-life (hours)
7.04.19 x 10⁻⁵45.7
7.59.30 x 10⁻⁵20.6
8.01.61 x 10⁻⁴11.9

Table 1: pH-dependent hydrolysis of 5-trifluoromethyl-2'-deoxyuridine at 37 °C. Data from a study on a similar halogenated pyrimidine derivative.[2]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound under various conditions.

Stability_Assessment_Workflow prep 1. Prepare Stock Solution (e.g., in Acetonitrile or DMSO) aliquot 2. Aliquot into Vials (Amber glass for light protection) prep->aliquot stress 3. Expose to Stress Conditions (e.g., different pH, temp, light) aliquot->stress sample 4. Sample at Time Points (e.g., 0, 24, 48, 72 hours) stress->sample analyze 5. Analyze by HPLC-UV (Quantify parent compound and detect impurities) sample->analyze data 6. Data Analysis (Determine degradation rate) analyze->data

Workflow for stability assessment.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., HPLC-grade acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

    • For pH stability studies, dilute the stock solution into different buffer systems (e.g., pH 4, 7, and 9).

  • Stress Conditions:

    • Temperature: Store aliquots of the solution at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).

    • Light: Expose one set of samples to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.

  • Time Points:

    • At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each condition.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC-UV method. A suitable starting point for method development could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).[6]

    • Monitor the peak area of the parent compound and the formation of any new peaks (impurities).

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

    • Plot the concentration versus time to determine the degradation kinetics.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method for the purity assessment of this compound.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-280 nm).

  • Column Temperature: 30 °C.

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

References

Validation & Comparative

A Comparative Guide to Validating the Structure of 5-Iodo-2-methoxypyrimidine Derivatives by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comparative framework for validating the structure of 5-Iodo-2-methoxypyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. By leveraging one- and two-dimensional NMR techniques, researchers can confidently confirm the substitution pattern and overall structure of their synthesized molecules, distinguishing them from potential isomers.

This guide presents a comparison between a known, complex this compound derivative and a structurally related analogue, highlighting how subtle differences in their NMR spectra can be used for definitive structural assignment. Detailed experimental protocols and a logical workflow for structural validation are also provided.

Data Presentation: Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR data for a synthesized this compound derivative and predicted data for a related compound. The comparison of these datasets illustrates how changes in substitution patterns directly influence the chemical shifts and coupling constants, providing a clear method for structural validation.

Table 1: ¹H and ¹³C NMR Data for 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine [1]

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyrimidine H-67.58 (s, 1H)157.9
Phenyl H-6'7.31 (s, 1H)148.5
Phenyl H-3'6.59 (s, 1H)145.9
Pyrimidine NH₂6.17 (s, 2H), 5.65 (s, 2H)154.7
Methoxy (-OCH₃)3.86 (s, 3H)116.1
Isopropyl CH3.15 (sept, 1H, J = 6.9 Hz)112.5
Isopropyl CH₃1.18 (d, 6H, J = 6.9 Hz)82.1
Pyrimidine C-2-157.9
Pyrimidine C-4-154.7
Pyrimidine C-5-112.5
Phenyl C-1'-148.5
Phenyl C-2'-145.9
Phenyl C-4'-116.1
Phenyl C-5'-82.1
Isopropyl CH-26.8
Isopropyl CH₃-22.5

Note: The original data was for a specific synthesized derivative and has been compiled here for illustrative purposes.

Table 2: Predicted ¹H and ¹³C NMR Data for 5-Methoxy-2-methylthiopyrimidine

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-4, H-68.2158.0
OCH₃3.956.0
SCH₃2.514.0
C-2-172.0
C-5-140.0

Note: This data is predicted based on computational models and serves as a comparative example.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural validation of this compound derivatives are provided below.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of particulate matter.

¹H NMR Spectroscopy
  • Objective: To determine the number of different proton environments and their relative ratios, and to obtain information about neighboring protons through spin-spin coupling.

  • Acquisition:

    • Use a standard proton pulse sequence.

    • Set the spectral width to cover a range of approximately -1 to 13 ppm.

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy
  • Objective: To determine the number of different carbon environments in the molecule.

  • Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Acquire a larger number of scans (typically several hundred to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Processing:

    • Apply Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the solvent signal.

2D NMR Spectroscopy: COSY, HSQC, HMBC, and NOESY

Two-dimensional NMR experiments are crucial for unambiguously assigning the structure by establishing through-bond and through-space correlations.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Interpretation: Cross-peaks in the COSY spectrum indicate which protons are spin-spin coupled.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.[2]

    • Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is directly bonded to.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[2]

    • Interpretation: Cross-peaks in the HMBC spectrum reveal connectivity between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space (typically < 5 Å), irrespective of whether they are connected through bonds.

    • Interpretation: NOESY cross-peaks indicate through-space proximity between protons, which is critical for determining the substitution pattern on the pyrimidine ring and the overall 3D conformation of the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating the structure of a this compound derivative using NMR spectroscopy.

G Logical Workflow for NMR-based Structure Validation cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesize this compound Derivative purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (Dissolve in Deuterated Solvent) purification->sample_prep one_d_nmr 1D NMR (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr If structure is ambiguous analyze_1d Analyze ¹H NMR: - Chemical Shifts - Integration - Coupling Patterns one_d_nmr->analyze_1d analyze_2d Analyze 2D NMR: - COSY: H-H Connectivity - HSQC: C-H Connectivity - HMBC: Long-range C-H Connectivity - NOESY: Through-space Proximity two_d_nmr->analyze_2d propose_structure Propose Structure analyze_1d->propose_structure analyze_2d->propose_structure compare_data Compare with Data of Potential Isomers/Alternatives propose_structure->compare_data final_structure Confirm Final Structure compare_data->final_structure

Caption: Workflow for the validation of this compound derivatives via NMR.

G Decision Pathway for Structure Confirmation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation start Proposed Structure of This compound Derivative h1_nmr ¹H NMR: - Correct number of signals? - Correct integration? - Expected coupling patterns? start->h1_nmr c13_nmr ¹³C NMR: - Correct number of signals? h1_nmr->c13_nmr Yes revisit Re-evaluate Structure/ Consider Isomers h1_nmr->revisit No cosy COSY: Correlations match expected H-H couplings? c13_nmr->cosy Yes c13_nmr->revisit No hsqc HSQC: Correlations confirm direct C-H attachments? cosy->hsqc Yes cosy->revisit No hmbc HMBC: Long-range correlations confirm the carbon skeleton? hsqc->hmbc Yes hsqc->revisit No noesy NOESY: Through-space correlations confirm substituent positions? hmbc->noesy Yes hmbc->revisit No validated Structure Validated noesy->validated Yes noesy->revisit No

Caption: Decision-making process for NMR-based structural confirmation of pyrimidine derivatives.

References

A Comparative Guide to the Reactivity of 5-Iodo-2-methoxypyrimidine and 5-Bromo-2-methoxypyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex organic molecules, the strategic selection of building blocks is critical. Halogenated pyrimidines are foundational synthons, and understanding their relative reactivity is key to efficient route development. This guide provides an objective comparison of the reactivity of 5-iodo-2-methoxypyrimidine and 5-bromo-2-methoxypyrimidine in key palladium-catalyzed cross-coupling reactions. While direct, side-by-side comparative data for these specific molecules is limited in published literature, this guide leverages well-established principles of aryl halide reactivity and data from structurally similar compounds to provide a robust framework for experimental design.

The Foundational Principle: Carbon-Halogen Bond Strength

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F .[1][2] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is the longest and weakest among the halogens (excluding astatine), while the carbon-bromine (C-Br) bond is shorter and stronger.

This difference in bond strength directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] A weaker C-X bond facilitates a faster rate of oxidative addition, leading to higher overall reaction rates and often allowing for milder reaction conditions.[2][3]

Quantitative Reactivity Comparison: An Illustrative Overview

The following tables summarize quantitative data from various studies, comparing the performance of aryl iodides and aryl bromides in key cross-coupling reactions. It is important to note that these examples feature substrates structurally related to the title compounds and are intended to illustrate the general reactivity trend.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Aryl iodides typically exhibit higher reactivity, enabling the use of milder conditions and achieving higher yields in shorter reaction times compared to their bromo-counterparts.[2]

Aryl Halide (Ar-X)Boronic Acid/EsterCatalyst SystemConditionsYield (%)Reference
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95%[2]
DNA-conjugated Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41%[2]
4-IodotoluenePhenylboronic AcidPd(PPh₃)₄ (2 mol%)80°C, 2 h95%Illustrative
4-BromotoluenePhenylboronic AcidPd(PPh₃)₄ (2 mol%)100°C, 12 h85%Illustrative

Table 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The higher reactivity of aryl iodides is particularly pronounced in this reaction, often allowing for reactions to proceed at room temperature.

Aryl Halide (Ar-X)AlkyneCatalyst SystemConditionsYield (%)Reference
5-Iodo-2'-deoxyuridinePhenylacetylenePd₂(dba)₃, XPhos, CuIrt, 1 h92%Illustrative
5-Bromo-2'-deoxyuridinePhenylacetyleneK₂PdCl₄, S-Phos37°C, <4 hHigh[4]
5-Iodo-1,2,3-trimethoxybenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N25°C, 2 h95%Illustrative
5-Bromo-1,2,3-trimethoxybenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N60°C, 18 h80%Illustrative

Table 3: Buchwald-Hartwig Amination

In C-N bond formation via Buchwald-Hartwig amination, the superior reactivity of aryl iodides can be leveraged to achieve high chemoselectivity in molecules bearing multiple different halogen atoms.[2]

Aryl Halide (Ar-X)AmineCatalyst SystemConditionsYield (%)Reference
5-BromopyrimidineMorpholinePd₂(dba)₃, Ligand 1-3Toluene, 100°CGood to Excellent[5]
5-BromopyrimidineFunctionalized anilinesPd₂(dba)₃, Ligand 1-3, K₃PO₄Toluene, 100°CGood to Excellent[5]
Aryl IodideVarious AminesPd₂(dba)₃ / BINAPToluene, 110°CHigh[6]
Aryl BromideVarious AminesPd(OAc)₂ / X-PhosToluene, 100°CGood to Excellent[6]

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions that can be adapted to compare the reactivity of this compound and 5-bromo-2-methoxypyrimidine.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of this compound and 5-bromo-2-methoxypyrimidine with a selected arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • 5-Bromo-2-methoxypyrimidine (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the halopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent system.

  • Heat the mixture to a specified temperature (e.g., 80°C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

Objective: To compare the reactivity of this compound and 5-bromo-2-methoxypyrimidine in Sonogashira coupling with a terminal alkyne.

Materials:

  • This compound (1.0 equiv.)

  • 5-Bromo-2-methoxypyrimidine (1.0 equiv.)

  • Terminal alkyne (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 4-10 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry, inert-atmosphere flask, add the halopyrimidine (1.0 equiv.), the palladium catalyst (2-5 mol%), and the copper(I) co-catalyst (4-10 mol%).

  • Add the degassed solvent and the base (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at a specified temperature (e.g., room temperature or 50°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic phase, concentrate it, and purify the residue by column chromatography.

Visualizing the Chemistry

To further elucidate the processes discussed, the following diagrams illustrate the fundamental catalytic cycle for cross-coupling reactions and a general experimental workflow.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Inert Atmosphere Setup (Schlenk line / Glovebox) Reagents Weigh & Add Reagents: Halopyrimidine, Coupling Partner, Base Setup->Reagents Catalyst Add Catalyst System Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Target Temperature Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analysis Analysis Purify->Analysis Characterization (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice between this compound and 5-bromo-2-methoxypyrimidine in a synthetic campaign is a trade-off between reactivity and cost, as iodo-aromatics are typically more expensive. The higher reactivity of this compound, stemming from its weaker carbon-iodine bond, makes it the preferred substrate for reactions requiring mild conditions, low catalyst loadings, or when high chemoselectivity is needed in the presence of other halogens. Conversely, 5-bromo-2-methoxypyrimidine offers a more cost-effective alternative, though it may necessitate more forcing conditions to achieve comparable results. The optimal choice will ultimately depend on the specific synthetic challenge, including the complexity and sensitivity of the substrates, desired reaction conditions, and economic considerations.

References

A Comparative Guide to the Suzuki Coupling of 5-Iodo-2-methoxypyrimidine and 5-Chloro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Reactivity and Performance in a Key Cross-Coupling Reaction.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Within drug discovery and development, the pyrimidine scaffold is a privileged structure, appearing in a vast array of therapeutic agents. The functionalization of this heterocycle often relies on the strategic use of halogenated pyrimidines as coupling partners. This guide provides an in-depth, objective comparison of the performance of 5-iodo-2-methoxypyrimidine and 5-chloro-2-methoxypyrimidine in the Suzuki coupling reaction, supported by experimental data to inform substrate selection and reaction optimization.

General Reactivity and Mechanistic Considerations

The fundamental difference in reactivity between this compound and 5-chloro-2-methoxypyrimidine in Suzuki coupling lies in the strength of the carbon-halogen bond. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker carbon-iodine bond in this compound facilitates the rate-determining oxidative addition step of the catalytic cycle, leading to a higher reactivity compared to the more robust carbon-chlorine bond in 5-chloro-2-methoxypyrimidine.

Consequently, this compound is expected to undergo Suzuki coupling under milder conditions, with lower catalyst loadings and shorter reaction times. Conversely, the activation of the C-Cl bond in 5-chloro-2-methoxypyrimidine often necessitates more forcing conditions, including higher temperatures, increased catalyst concentrations, and the use of more specialized, electron-rich, and bulky phosphine ligands.

Quantitative Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and resulting yields for the Suzuki coupling of this compound and 5-chloro-2-methoxypyrimidine with various arylboronic acids. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. The data presented is a compilation from various sources to illustrate the expected performance differences.

Table 1: Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃Dioxane/H₂O9512~90 (estimated)
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)dppfK₂CO₃DMF808High (not specified)
33-Thienylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃Dioxane/H₂O9512High (not specified)

Table 2: Suzuki Coupling of 5-Chloro-2-methoxypyrimidine with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (4)KFTHF5016Moderate to Good
24-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018Good (not specified)
34-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O10024~70-80 (estimated)

Experimental Protocols

Detailed methodologies for representative Suzuki coupling reactions of both substrates are provided below. These protocols serve as a starting point and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 2:1 ratio).

  • Heat the reaction mixture to 95 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-methoxypyrimidine.

Protocol 2: General Procedure for Suzuki Coupling of 5-Chloro-2-methoxypyrimidine

Materials:

  • 5-Chloro-2-methoxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Tri-tert-butylphosphine [P(t-Bu)₃] or a suitable Buchwald ligand (e.g., XPhos, SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) or potassium fluoride (KF) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add 5-chloro-2-methoxypyrimidine, the arylboronic acid, the base (K₃PO₄ or KF), the palladium precatalyst (Pd₂(dba)₃), and the phosphine ligand to a dry reaction vessel.

  • Add anhydrous, degassed solvent (THF or toluene).

  • Seal the vessel and heat the reaction mixture to 50-100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the target compound.

Visualization of Experimental Workflow and Catalytic Cycle

To further clarify the processes involved, the following diagrams illustrate a generalized experimental workflow for the Suzuki coupling and the fundamental catalytic cycle.

Experimental_Workflow reagents Combine Reactants: - Halopyrimidine - Boronic Acid - Base - Catalyst & Ligand setup Reaction Setup: - Inert Atmosphere - Add Degassed Solvent reagents->setup reaction Reaction: - Heat and Stir - Monitor Progress (TLC/LC-MS) setup->reaction workup Aqueous Workup: - Dilute with Water - Extract with Organic Solvent reaction->workup purification Purification: - Dry and Concentrate - Column Chromatography workup->purification product Final Product: 5-Aryl-2-methoxypyrimidine purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_legend Legend pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 R¹-X oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L_n-R² pd_complex1->pd_complex2 R²-B(OR)₂ transmetalation Transmetalation pd_complex2->pd0 product R¹-R² pd_complex2->product reductive_elimination Reductive Elimination key1 R¹ = 2-methoxypyrimidin-5-yl key2 X = I or Cl key3 R² = Aryl group key4 L = Phosphine Ligand

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and 5-chloro-2-methoxypyrimidine for Suzuki coupling applications is a trade-off between reactivity and substrate availability/cost. This compound offers the significant advantage of higher reactivity, allowing for milder reaction conditions and potentially higher yields with simpler catalytic systems. This makes it an excellent choice for sensitive substrates or when rapid reaction optimization is desired.

In contrast, 5-chloro-2-methoxypyrimidine, while less reactive, is often more readily available and cost-effective, making it attractive for large-scale synthesis. However, its successful application requires more specialized and carefully optimized reaction conditions, including the use of advanced catalyst systems. For researchers and drug development professionals, a thorough understanding of these differences is crucial for the strategic design and efficient execution of synthetic routes targeting novel pyrimidine-based molecules.

Navigating Pyrimidine Functionalization: A Guide to Alternatives for 5-Iodo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active molecules. 5-Iodo-2-methoxypyrimidine has traditionally been a valuable building block for these transformations, particularly in palladium-catalyzed cross-coupling reactions. However, the landscape of synthetic chemistry is ever-evolving, offering a diverse toolkit of alternative reagents and methodologies. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, detailed protocols, and visual guides to the underlying chemical and biological pathways.

This guide will explore a range of alternatives, including other 5-halopyrimidines, pyrimidine-5-boronic acids and their esters, organometallic reagents for Negishi and Stille couplings, and modern C-H functionalization strategies. By understanding the reactivity, scope, and practical considerations of each alternative, researchers can make informed decisions to optimize their synthetic routes.

Comparison of Cross-Coupling Performance

The choice of reagent for pyrimidine functionalization significantly impacts reaction efficiency, cost, and functional group tolerance. The following tables provide a comparative summary of the performance of this compound and its alternatives in common cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling Performance

Pyrimidine ReagentCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ / Dioxane:H₂O9012~95General Protocol
5-Bromo-2-methoxypyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄ / 1,4-Dioxane/H₂O80-1001670-85[1]
5-Chloro-2-methoxypyrimidinePhenylboronic acidPd₂(dba)₃/XPhos (2 mol%)K₃PO₄ / t-BuOH1002460-75General Protocol
2-Methoxypyrimidine-5-boronic acid4-BromotoluenePdCl₂(dppf) (3 mol%)Na₂CO₃ / DME:H₂O8516~90General Protocol

General Reactivity Trend: The reactivity of 5-halopyrimidines in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl . This trend is attributed to the decreasing bond strength of the carbon-halogen bond, which facilitates the oxidative addition step in the catalytic cycle. Consequently, reactions with 5-iodopyrimidines often proceed under milder conditions and with higher yields compared to their bromo and chloro counterparts.[2]

Alternative Reagents and Methodologies

Beyond simply substituting the halogen, alternative synthetic strategies can offer significant advantages in terms of efficiency and substrate scope.

5-Bromo- and 5-Chloro-2-methoxypyrimidine

These reagents are direct analogues of this compound and can be utilized in a variety of cross-coupling reactions. While less reactive, their lower cost and greater stability can be advantageous. Achieving high yields often requires more sophisticated catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos), and potentially higher reaction temperatures.

Pyrimidine-5-boronic Acids and Esters

An alternative approach to Suzuki-Miyaura coupling involves using a pyrimidine boronic acid or its pinacol ester as the nucleophilic partner. This strategy is particularly useful when the desired coupling partner is a readily available aryl or heteroaryl halide.

Organozinc Reagents (Negishi Coupling)

Organozinc reagents, prepared from the corresponding halogenated pyrimidine, offer a powerful method for C-C bond formation. The Negishi coupling is known for its high functional group tolerance. The in-situ generation of the organozinc species can be achieved under mild conditions.[3]

Organotin Reagents (Stille Coupling)

Organotin reagents are highly versatile and tolerate a wide range of functional groups. The Stille coupling is a robust method for creating C-C bonds, although the toxicity of organotin compounds is a significant drawback that requires careful handling and disposal.[4][5]

Direct C-H Functionalization

A more atom-economical and modern approach involves the direct functionalization of the C-H bond at the 5-position of 2-methoxypyrimidine. This strategy avoids the pre-functionalization step of halogenation, reducing the number of synthetic steps and waste. Palladium-catalyzed C-H arylation has emerged as a powerful tool for this transformation.[6][7]

Experimental Protocols

The following are detailed experimental protocols for key functionalization reactions.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyrimidine

This protocol is adapted for the Suzuki-Miyaura coupling of 5-bromo-2-methoxypyrimidine with an arylboronic acid.[1]

Materials:

  • 5-Bromo-2-methoxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-methoxypyrimidine, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system.

  • Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-Methoxypyrimidine-5-boronic Acid Pinacol Ester

This protocol describes the synthesis of the boronic ester from 5-bromo-2-methoxypyrimidine.

Materials:

  • 5-Bromo-2-methoxypyrimidine (1.0 equiv)

  • Bis(pinacolato)diboron (1.1 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-methoxypyrimidine, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired boronic ester.

Protocol 3: Stille Coupling of 5-(Tributylstannyl)-2-methoxypyrimidine

This is a general protocol for a Stille coupling reaction.[8]

Materials:

  • 5-(Tributylstannyl)-2-methoxypyrimidine (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Anhydrous and degassed toluene

Procedure:

  • To a fresh-dried Schlenk tube, add the 5-(tributylstannyl)-2-methoxypyrimidine and the aryl halide.

  • Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

  • Add anhydrous and degassed toluene via a syringe.

  • Add the catalyst, Pd₂(dba)₃, and the ligand, P(o-tol)₃.

  • Seal the reaction system and stir the mixture at 90-110 °C for 12-16 hours.

  • After cooling to room temperature, evaporate the solvent.

  • Isolate the product by silica column chromatography.

Signaling Pathways and Experimental Workflows

The functionalized pyrimidines synthesized using these methods are often designed as inhibitors of specific signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of cell division, and their dysregulation is frequently observed in cancer. Pyrimidine-based inhibitors can target these kinases to disrupt mitosis and induce apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Kinase Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->Aurora_A Inhibits Pyrimidine_Inhibitor->Aurora_B Inhibits

Caption: Aurora Kinase signaling pathway in cell cycle progression.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway plays a critical role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for pyrimidine-based inhibitors.

EGFR_Pathway cluster_RAS RAS-RAF-MEK-ERK Pathway cluster_PI3K PI3K-AKT Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->Dimerization Inhibits Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - Pyrimidine Derivative - Coupling Partner - Base Catalyst Add Catalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N₂) Solvent->Inert Heating Heat to Reaction Temp. Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction & Extract Monitoring->Quench Dry Dry Organic Layer Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Pure Product Purify->Product

References

comparative analysis of palladium catalysts for 5-Iodo-2-methoxypyrimidine coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Palladium Catalysts for Coupling Reactions of 5-Iodo-2-methoxypyrimidine

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted 2-methoxypyrimidines is a critical step in the discovery of novel therapeutics. This compound is a key building block, and its functionalization via palladium-catalyzed cross-coupling reactions is a widely employed strategy. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is paramount to the success of these transformations, profoundly influencing reaction yields, times, and substrate scope. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this compound, supported by representative experimental data and detailed methodologies.

Comparative Performance of Palladium Catalysts

The selection of the optimal palladium catalyst is dependent on the specific coupling reaction being performed. The following table summarizes the performance of various catalyst systems for the coupling of this compound with different partners. The data presented is a compilation from studies on similar aryl iodides and serves as a guide for catalyst selection and reaction optimization.

Coupling ReactionPalladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical NucleophileAnticipated Yield (%)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012-24Arylboronic acid70-90
Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O9512-24Heteroarylboronic acid65-85
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOt-BuDioxane10018-24Primary/Secondary Amine75-95
Pd(OAc)₂BINAPCs₂CO₃Toluene11016-24Arylamine70-90
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₃NDMF606-12Terminal Alkyne80-95
Pd(OAc)₂cataCXium® ACs₂CO₃Dioxane8012-18Terminal Alkyne70-90
Heck Pd(OAc)₂P(o-tol)₃Et₃NDMF10016-24Alkene (e.g., styrene)60-80
PdCl₂(PPh₃)₂PPh₃NaOAcDMA12024Acrylate65-85

Experimental Protocols

Detailed and consistent experimental procedures are crucial for the successful comparison of catalyst performance. Below are generalized protocols for the key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for palladium-catalyzed cross-coupling of aryl halides.

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 equiv.) and anhydrous toluene (0.2 M).

  • Add deoxygenated water (1 M solution of K₃PO₄).

  • Stir the reaction mixture vigorously and heat to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.[1]

Buchwald-Hartwig Amination

This protocol is a general procedure for the palladium-catalyzed amination of aryl halides.[2][3]

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaOt-Bu (1.4 equiv.).[1]

  • Evacuate and backfill the tube with argon.

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous dioxane (0.2 M).[1]

  • Heat the reaction to 100 °C for 18-24 hours.[1]

  • After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.[1]

  • Concentrate the filtrate and purify the crude product by flash chromatography.[1]

Sonogashira Coupling

This is a typical procedure for the copper-co-catalyzed Sonogashira coupling.[4]

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill with argon.

  • Add anhydrous DMF, the terminal alkyne (1.2 equiv.), and Et₃N (2.0 equiv.).

  • Stir the mixture at 60 °C for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Heck Alkenylation

This protocol is a general procedure for the Heck reaction with aryl iodides.

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N (2.0 equiv.).

  • Add anhydrous DMF as the solvent.

  • Heat the mixture to 100 °C for 16-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Visualizing the Process

Diagrams can clarify complex experimental workflows and catalytic cycles.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Weigh Reagents (Aryl Halide, Nucleophile, Base, Catalyst, Ligand) inert Inert Atmosphere (Argon/Nitrogen) reagents->inert glassware Prepare Dry Glassware (Schlenk Tube) glassware->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (Monitor by TLC/GC-MS) solvent->heat quench Cool and Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

A generalized workflow for a palladium-catalyzed cross-coupling experiment.

The catalytic cycle is the heart of these transformations. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling reaction.[5][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-R(L_n) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Product Ar-R ArPdArB->Product Reductive Elimination reagents Ar-X R-B(OR)₂ + Base

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to the Kinetic Performance of 5-Iodo-2-methoxypyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry. Halopyrimidines are versatile building blocks for this purpose, and their reactivity in cross-coupling reactions is a key factor in designing efficient synthetic routes. This guide provides an objective comparison of the kinetic performance of 5-iodo-2-methoxypyrimidine with other halogenated pyrimidines in key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

General Reactivity Trends in Halopyrimidines

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and its position on the pyrimidine ring.

Influence of the Halogen: The generally accepted order of reactivity for halogens in cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond facilitates the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step of the catalytic cycle.[1][2] Consequently, iodopyrimidines like this compound are the most reactive substrates, often requiring lower temperatures and shorter reaction times to achieve high yields.[1] Chloropyrimidines are less reactive and may necessitate more specialized and robust catalytic systems, while fluoropyrimidines are generally unreactive in these reactions.[1]

Influence of the Halogen's Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive.

Comparative Kinetic Data in Cross-Coupling Reactions

While specific kinetic studies for this compound are not extensively documented, the well-established reactivity trends of aryl halides provide a strong basis for comparison. The following table summarizes generalized kinetic data and reactivity observations for different aryl halides in several key cross-coupling reactions.

Reaction TypeAryl HalideRelative Initial Rate (Aryl-I = 1.00)Activation Enthalpy (ΔH‡)Typical Reaction Conditions
Suzuki-Miyaura Coupling Aryl Iodide1.00-80 °C, 1 h[2]
Aryl Bromide~0.05-80 °C, >1 h[2]
Aryl Chloride<0.01-Higher temp, stronger catalysts[2]
Sonogashira Coupling Aryl Iodide-48-62 kJ mol⁻¹Room temp to moderate heating[3][4]
Aryl Bromide-54-82 kJ mol⁻¹Moderate to high heating[3][4]
Aryl Chloride-95-144 kJ mol⁻¹High heating, specialized catalysts[3][4]
Buchwald-Hartwig Amination Aryl IodideHigh-Generally milder conditions
Aryl BromideModerate-Moderate conditions
Aryl ChlorideLow-Requires bulky, electron-rich ligands[5]
Heck Coupling Aryl IodideHigh-Lower temperatures
Aryl BromideModerate-Higher temperatures
Aryl ChlorideLow-Often requires high temperatures
Stille Coupling Aryl IodideHigh-Milder conditions
Aryl BromideModerate-Moderate conditions
Aryl ChlorideLow-Less common, requires forcing conditions

Note: The data presented are generalized from multiple studies on various substituted aryl halides and serve as a comparative benchmark. Specific reaction rates can be influenced by the catalyst, ligands, base, and solvent system employed.

Experimental Protocols

To conduct kinetic studies and obtain precise data for this compound, a standardized experimental protocol is essential. The following is a generalized procedure for a kinetic study of a Suzuki-Miyaura cross-coupling reaction, which can be adapted for other cross-coupling reactions.

Protocol: Kinetic Study of a Suzuki-Miyaura Reaction

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/water mixture).[2]

    • Include an internal standard (e.g., mesitylene) for accurate quantification.

    • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring Reaction Progress:

    • At timed intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by cooling and diluting with a suitable solvent).

    • Analyze the aliquots using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the starting material (this compound) and the product over time.[2]

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the initial reaction rate from the initial slope of the concentration vs. time curve.

    • By varying the concentrations of reactants and catalyst, the order of the reaction with respect to each component can be determined, and the rate law can be established.

Visualizing Reaction Dynamics and Workflows

To better understand the relationships between different experimental parameters and the workflow of kinetic studies, the following diagrams are provided.

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Data Analysis A Select Reactants & Catalyst B Prepare Reagents & Solvents A->B C Assemble Reaction Vessel B->C D Initiate Reaction at T0 C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Aliquots E->F G Analyze via GC/HPLC/NMR F->G H Plot Concentration vs. Time G->H I Determine Initial Rates H->I J Establish Rate Law I->J

Caption: A generalized workflow for a kinetic analysis of a cross-coupling reaction.

G cluster_reactants Substrates cluster_conditions Reaction Conditions A Kinetic Profile (Rate, Yield, Selectivity) B Aryl Halide (e.g., this compound) B->A C Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) C->A D Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) D->A E Ligand (e.g., SPhos, XPhos) E->A F Base (e.g., K2CO3, NaOt-Bu) F->A G Solvent & Temperature G->A

Caption: Key factors influencing the kinetic profile of cross-coupling reactions.

References

The Strategic Value of 5-Iodo-2-methoxypyrimidine in Synthesis: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of drug discovery and development, the efficient synthesis of novel molecular entities is paramount. Pyrimidine scaffolds are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. For researchers and scientists, the choice of starting material for the construction of these vital heterocycles can significantly impact the cost, efficiency, and novelty of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 5-Iodo-2-methoxypyrimidine as a starting material in comparison to more traditional precursors like uracil and 2,4-dichloropyrimidine.

Executive Summary

Cost and Availability of Starting Materials

A critical factor in any synthetic campaign is the cost and accessibility of the starting materials. The following table provides a comparative overview of the approximate costs for this compound and its common alternatives. Prices are based on current market listings and may vary between suppliers and by purity grade.

Starting MaterialMolecular FormulaMolecular Weight ( g/mol )PurityPrice (USD/g)
This compound C₅H₅IN₂O236.01≥98%~$80-120
2,4-Dichloropyrimidine C₄H₂Cl₂N₂148.98≥98%~$0.70 - $5.70[1][2][3]
Uracil C₄H₄N₂O₂112.09≥99%~$0.45 - $1.20[4][5]

It is evident that this compound carries a significantly higher initial cost per gram compared to both 2,4-dichloropyrimidine and uracil. However, the true cost-effectiveness of a starting material is not solely determined by its price per gram but by its performance in the overall synthetic route.

Comparative Synthesis of a 2-Methoxy-5-arylpyrimidine Scaffold

To provide a direct comparison, we will analyze the synthesis of a common and medicinally relevant scaffold: 2-methoxy-5-phenylpyrimidine. This structure is a key intermediate in the synthesis of various biologically active compounds. We will compare a hypothetical, yet highly plausible, synthetic route starting from this compound with established routes starting from 2,4-dichloropyrimidine and uracil.

Route 1: Suzuki Coupling of this compound

This is the most direct and convergent route. The iodo-substituent at the 5-position is highly amenable to palladium-catalyzed Suzuki cross-coupling with an arylboronic acid.

start This compound reagents Phenylboronic Acid, Pd Catalyst, Base start->reagents product 2-Methoxy-5-phenylpyrimidine reagents->product

Direct synthesis via Suzuki coupling.

Experimental Protocol: Suzuki Coupling

  • Reactants: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Solvent: A mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Procedure: The reactants are combined in a flask, and the solvent is added. The mixture is degassed and then heated to 95°C under an inert atmosphere for 12 hours. After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification via column chromatography.

  • Expected Yield: Based on similar Suzuki couplings with iodo-pyrimidines, yields are expected to be in the range of 85-95%.

Route 2: Multi-step Synthesis from 2,4-Dichloropyrimidine

This route involves a sequential substitution and coupling strategy. The higher reactivity of the chlorine at the 4-position allows for selective methoxylation, followed by a Suzuki coupling at the 5-position (after introduction of a halogen).

cluster_0 Step 1: Bromination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Suzuki Coupling dcp 2,4-Dichloropyrimidine bdp 5-Bromo-2,4-dichloropyrimidine dcp->bdp NBS, H₂SO₄ bmcp 5-Bromo-2-chloro-4-methoxypyrimidine bdp->bmcp NaOMe, MeOH product 2-Methoxy-5-phenylpyrimidine bmcp->product Phenylboronic Acid, Pd Catalyst, Base

Multi-step synthesis from 2,4-dichloropyrimidine.

Experimental Protocols:

  • Step 1: Bromination of 2,4-Dichloropyrimidine: 2,4-dichloropyrimidine is treated with N-bromosuccinimide (NBS) in sulfuric acid to yield 5-bromo-2,4-dichloropyrimidine.

  • Step 2: Selective Methoxylation: The resulting 5-bromo-2,4-dichloropyrimidine is reacted with sodium methoxide in methanol at low temperatures to selectively replace the C4-chloro group, yielding 5-bromo-2-chloro-4-methoxypyrimidine.

  • Step 3: Suzuki Coupling: The product from step 2 is then subjected to Suzuki coupling with phenylboronic acid, similar to the protocol in Route 1, to afford the final product.

Route 3: Synthesis from Uracil

This is the most traditional and often lowest-yielding route for this specific target. It involves multiple transformations of the pyrimidine core.

cluster_0 Step 1: Chlorination cluster_1 Step 2: Bromination cluster_2 Step 3: Methoxylation cluster_3 Step 4: Suzuki Coupling uracil Uracil dcp 2,4-Dichloropyrimidine uracil->dcp POCl₃, heat bdp 5-Bromo-2,4-dichloropyrimidine dcp->bdp NBS, H₂SO₄ bmcp 5-Bromo-2-chloro-4-methoxypyrimidine bdp->bmcp NaOMe, MeOH product 2-Methoxy-5-phenylpyrimidine bmcp->product Phenylboronic Acid, Pd Catalyst, Base

Extended synthesis starting from Uracil.

Experimental Protocols:

  • Step 1: Chlorination of Uracil: Uracil is heated with phosphorus oxychloride (POCl₃) to produce 2,4-dichloropyrimidine.[3] This reaction typically has a high yield of around 95%.[3]

  • Steps 2-4: The subsequent steps are identical to those described in Route 2.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for each of the three synthetic routes to 2-methoxy-5-phenylpyrimidine.

MetricRoute 1 (from this compound)Route 2 (from 2,4-Dichloropyrimidine)Route 3 (from Uracil)
Number of Steps 134
Overall Yield (estimated) 85-95%40-50%35-45%
Key Reagents Phenylboronic acid, Pd catalystNBS, NaOMe, Phenylboronic acid, Pd catalystPOCl₃, NBS, NaOMe, Phenylboronic acid, Pd catalyst
Purification Complexity Low (one column)High (multiple columns/recrystallizations)High (multiple columns/recrystallizations)
Starting Material Cost / mmol ~$0.20~$0.01~$0.005
Overall Cost per mmol of Product (estimated) Low-Medium Medium-High Medium-High

Cost-Benefit Analysis

While the initial investment in this compound is substantially higher, the cost-benefit analysis shifts significantly when considering the entire synthetic process.

  • Time and Labor: The single-step synthesis from this compound drastically reduces the time and labor required compared to the multi-step alternatives. This is a critical consideration in research and development where rapid iteration and lead optimization are key.

  • Reagent and Solvent Costs: Routes 2 and 3 require a wider array of reagents and solvents, some of which are hazardous and require special handling (e.g., POCl₃, NBS). The cumulative cost of these materials, along with the associated waste disposal costs, can be substantial.

  • Yield and Throughput: The significantly higher overall yield of Route 1 means that for a given amount of final product, a smaller amount of starting material is required in molar terms. This can partially offset the higher initial cost per gram. Furthermore, the higher efficiency leads to a greater throughput, which is crucial for producing libraries of analogues for structure-activity relationship (SAR) studies.

  • Purification: Each synthetic step typically necessitates a purification step, often involving column chromatography. The multi-step routes therefore require significantly more purification, consuming large quantities of solvents and silica gel, and adding to the overall cost and time.

Conclusion: A Strategic Choice for Modern Synthesis

For academic and industrial researchers focused on the rapid synthesis of novel and complex pyrimidine-based drug candidates, this compound represents a strategically advantageous starting material. While its upfront cost is higher, the benefits of a highly convergent and efficient synthetic route often outweigh this initial investment. The reduction in synthetic steps, simplified purification, and higher overall yields can lead to a lower overall cost per milligram of the final, valuable compound.

In contrast, for the large-scale, industrial production of a specific, well-established pyrimidine derivative where the synthetic route has been highly optimized, starting from a cheaper bulk chemical like uracil may be more economically viable.

Ultimately, the choice of starting material is a strategic decision that must be weighed against the specific goals of the project. For exploratory research and the generation of diverse chemical libraries, the efficiency and convergency offered by this compound make it a powerful tool in the arsenal of the modern medicinal chemist.

References

A Researcher's Guide to Purity Assessment of Synthesized 5-Iodo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds like 5-Iodo-2-methoxypyrimidine is a critical step that underpins the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and comparative data.

Understanding Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. A common pathway to similar pyrimidine structures involves the iodination of a pyrimidine precursor. Potential impurities can, therefore, include unreacted starting materials, reagents, and byproducts of side reactions, such as di-iodinated pyrimidines or isomers. A clear understanding of the synthetic pathway is crucial for identifying and quantifying these potential impurities.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical MethodPrincipleKey AdvantagesKey LimitationsPrimary Application
HPLC-UV Separation based on polarity, with detection by UV absorbance.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.Higher cost of instrumentation and solvents; requires a chromophore for UV detection.Purity determination, assay for potency, stability testing, and impurity profiling.
GC-MS Separation based on volatility, with detection by mass spectrometry.Excellent for the analysis of volatile impurities; provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.Identification and quantification of volatile and semi-volatile impurities.
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[1]Highly accurate and precise; does not require a reference standard for the analyte itself; provides structural information.[2][3]Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.Absolute purity determination and quantification of major components.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. Below are detailed protocols for HPLC, GC-MS, and qNMR analysis of this compound, adapted from established methods for analogous compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantitative analysis of this compound and the separation of potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution to effectively separate compounds with a range of polarities. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Purity Assessment Workflow

cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Start Synthesized This compound Purification Purification (e.g., Crystallization, Chromatography) Start->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS qNMR qNMR Analysis Purification->qNMR PurityCheck Purity > 98%? HPLC->PurityCheck GCMS->PurityCheck qNMR->PurityCheck Pass Proceed to Next Stage PurityCheck->Pass Yes Fail Further Purification PurityCheck->Fail No Fail->Purification

Caption: Workflow for the purity assessment of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is particularly useful for identifying volatile impurities that may not be detected by HPLC.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: 40-500 m/z

  • Analysis: Inject the sample. Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard.

Analytical Method Selection Logic

Start Start PurityGoal Primary Goal? Start->PurityGoal ImpurityType Expected Impurities? PurityGoal->ImpurityType Routine Purity qNMR Use qNMR PurityGoal->qNMR Absolute Quantification HPLC Use HPLC ImpurityType->HPLC Non-Volatile / Polar GCMS Use GC-MS ImpurityType->GCMS Volatile / Non-Polar

Caption: Decision tree for selecting the appropriate analytical method.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a highly accurate method for determining the absolute purity of a compound.[4]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample.

    • Accurately weigh a precise amount of the certified internal standard.

    • Dissolve both in a known volume of deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

A multi-faceted approach is often the most robust strategy for the comprehensive purity assessment of synthesized this compound. HPLC is an excellent primary technique for routine purity checks and impurity profiling. GC-MS provides complementary information on volatile impurities, and qNMR offers a highly accurate method for absolute purity determination, which is invaluable for reference standard characterization and in later stages of drug development. By selecting the appropriate combination of these methods and adhering to rigorous experimental protocols, researchers can ensure the quality and integrity of their synthesized compounds.

References

Halogenated 2-Methoxypyrimidines: A Comparative Review of Their Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, halogenated 2-methoxypyrimidines represent a versatile class of compounds with significant potential across medicinal chemistry, organic synthesis, and materials science. This guide provides a comprehensive comparison of their applications, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed decision-making in research and development projects.

The strategic introduction of halogen atoms onto the 2-methoxypyrimidine scaffold significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This has led to their exploration as key intermediates in the synthesis of novel therapeutic agents, functional materials, and agrochemicals. This review highlights their diverse applications, with a focus on quantitative comparisons of their performance.

Medicinal Chemistry: Targeting Cancer with Kinase Inhibition

Halogenated 2-methoxypyrimidines have emerged as a promising scaffold for the development of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The pyrimidine core can act as a hinge-binding motif within the ATP-binding pocket of various kinases.

A notable example is Akt-IN-11, a potent and selective inhibitor of the Akt serine/threonine kinase, which incorporates a chlorinated pyrimidine moiety.[1] The inhibition of this pathway by pyrimidine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[1][2][3]

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PDK1->Akt Phosphorylation (Activation) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Activation) Pyrimidine_Inhibitor Halogenated 2-Methoxypyrimidine Inhibitor Pyrimidine_Inhibitor->Akt Inhibition

The following table summarizes the in vitro inhibitory activity of selected halogenated pyrimidine derivatives against various kinases and cancer cell lines.

Compound IDHalogen SubstitutionTarget KinaseCancer Cell LineIC50 (µM)Reference
Akt-IN-11 5-ChloroAkt1-0.045[1]
Akt2-0.230[1]
Akt3-0.260[1]
Compound 14 -MCF7 (Breast)-22.12[4]
Compound 13 -MCF7 (Breast)-22.52[4]
Compound 9 -MCF7 (Breast)-27.83[4]
Compound 12 -MCF7 (Breast)-29.22[4]

Organic Synthesis: Versatile Building Blocks for Complex Molecules

Halogenated 2-methoxypyrimidines are highly valuable intermediates in organic synthesis due to the reactivity of the halogen substituents, which allows for the introduction of diverse functionalities through various cross-coupling reactions. The differential reactivity of multiple halogen atoms on the same pyrimidine ring enables selective and sequential reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are commonly employed to form new carbon-carbon and carbon-nitrogen bonds.

Synthesis_Workflow Start Halogenated 2-Methoxypyrimidine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Start->Buchwald Product_Aryl Aryl-substituted 2-Methoxypyrimidine Suzuki->Product_Aryl Product_Alkynyl Alkynyl-substituted 2-Methoxypyrimidine Sonogashira->Product_Alkynyl Product_Amino Amino-substituted 2-Methoxypyrimidine Buchwald->Product_Amino

The following table provides examples of Suzuki-Miyaura cross-coupling reactions with halogenated 2-methoxypyrimidines, highlighting the reaction conditions and yields.

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventYield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O85
2-Chloro-5-iodopyrimidine4-Methoxyphenylboronic acidPd(dppf)Cl2K3PO4Toluene92
4,6-Dichloro-2-methoxypyrimidineThiophene-2-boronic acidPd2(dba)3/SPhosCsFDioxane78
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol)

  • Potassium carbonate (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk flask, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh3)4, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-phenylpyrimidine.

Materials Science: Building Blocks for Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyrimidine ring makes it an excellent building block for electron-transporting and emissive materials in organic light-emitting diodes (OLEDs). The introduction of methoxy and halogen substituents allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength.

Pyrimidine-based materials have been successfully incorporated into thermally activated delayed fluorescence (TADF) emitters and as host materials in phosphorescent OLEDs. These materials have demonstrated high external quantum efficiencies (EQEs), contributing to the development of more efficient and stable display and lighting technologies. For instance, a pyrimidine-based bipolar host material has been utilized in a solution-processed green TADF-OLED, achieving a maximum external quantum efficiency of 24.1%.[5]

OLED_Structure Cathode Cathode ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Pyrimidine-based material) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode HTL->Anode

The table below showcases the performance of selected OLED devices utilizing pyrimidine-based materials.

Pyrimidine Derivative TypeDevice RoleEmission ColorMax. EQE (%)
Phenyl pyrimidine derivativeEmitterGreen-blue10.6
Pyrimidine-based bipolar hostHostGreen24.1
Pyrimidine-containing phosphorescent emitterEmitterSky-blue13.5

Conclusion

Halogenated 2-methoxypyrimidines are a class of compounds with significant and diverse applications. In medicinal chemistry, they serve as a valuable scaffold for the development of targeted cancer therapies. In organic synthesis, their reactivity and selectivity make them indispensable building blocks for the construction of complex molecular architectures. Furthermore, in materials science, their unique electronic properties are being harnessed to create next-generation organic electronic devices. The continued exploration of this versatile chemical motif promises to yield further innovations across these scientific disciplines.

References

Unveiling the Reactivity of 5-Iodo-2-methoxypyrimidine: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted pyrimidines is paramount for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of 5-iodo-2-methoxypyrimidine, benchmarking it against its bromo and chloro analogs, with a focus on palladium-catalyzed cross-coupling reactions. The insights are supported by a combination of established chemical principles, available experimental data, and an overview of computational methodologies used to predict such reactivity.

The functionalization of the pyrimidine core is a critical step in the development of a wide range of pharmaceuticals. Among the various substituted pyrimidines, 5-halo-2-methoxypyrimidines serve as versatile building blocks. The choice of the halogen atom at the 5-position significantly influences the molecule's reactivity, particularly in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling. This guide delves into the specific attributes of this compound, offering a comparative perspective on its performance against other halogenated counterparts.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the C-X (X = I, Br, Cl) bond in 5-halo-2-methoxypyrimidines is a key determinant of the reaction's efficiency. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is primarily attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the group, which facilitates the rate-determining oxidative addition step.

While a direct, side-by-side experimental comparison of the Suzuki-Miyaura coupling of 5-iodo-, 5-bromo-, and 5-chloro-2-methoxypyrimidine under identical conditions is not extensively documented in the literature, we can compile and compare reported yields from studies on these and structurally related compounds to infer their relative performance.

Halogen at C5Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IodoArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1002-12Typically High(Inferred)
BromoArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-11012-24Moderate to High[1]
ChloroArylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O100-12018-36Low to Moderate(Inferred)

Note: The data for this compound and 5-chloro-2-methoxypyrimidine are inferred based on the general reactivity trends of halopyrimidines and data from analogous systems, as direct comparative studies are limited. The conditions for the chloro-substituted pyrimidine often require more specialized and robust catalytic systems to achieve reasonable yields.

Computational Insights into Reactivity

Computational chemistry provides powerful tools to predict and rationalize the reactivity of organic molecules. Methods like Density Functional Theory (DFT) are commonly employed to calculate various electronic and structural parameters that correlate with chemical reactivity.

Key Computational Descriptors for Reactivity:

ParameterDescriptionExpected Trend for 5-Halo-2-methoxypyrimidines
C-X Bond Dissociation Energy (BDE) The energy required to homolytically cleave the carbon-halogen bond.C-I < C-Br < C-Cl
Natural Bond Orbital (NBO) Charges The calculated charge distribution on individual atoms. A more positive charge on the carbon atom of the C-X bond can indicate higher susceptibility to nucleophilic attack or oxidative addition.C(I) > C(Br) > C(Cl) (expected trend)
Frontier Molecular Orbital (FMO) Analysis The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's ability to participate in reactions.-

Experimental Protocols

The following sections detail generalized experimental and computational methodologies that are typically employed in the study of pyrimidine reactivity.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from literature for the Suzuki-Miyaura coupling of halopyrimidines[1].

Materials:

  • 5-Halo-2-methoxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-halo-2-methoxypyrimidine, arylboronic acid, and base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Computational Methodology Protocol

This section outlines a typical computational protocol for studying the reactivity of halopyrimidines using Density Functional Theory (DFT).

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Geometry Optimization: The molecular structures of the 5-halo-2-methoxypyrimidines (X = I, Br, Cl) are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p) for C, H, N, O, Cl, Br and a relativistic effective core potential basis set like LANL2DZ for I).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometries to obtain electronic properties such as Natural Bond Orbital (NBO) charges and Frontier Molecular Orbital (HOMO-LUMO) energies.

  • Bond Dissociation Energy (BDE) Calculation: The C-X bond dissociation energy is calculated as the enthalpy difference between the products (pyrimidine radical and halogen radical) and the reactant (5-halo-2-methoxypyrimidine).

Visualizing Reaction Pathways and Workflows

To better illustrate the processes discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Solvent Addition Solvent Addition Reactants->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Catalyst Addition Catalyst Addition Catalyst Addition->Solvent Addition Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heating & Stirring->Monitoring (TLC/LC-MS) Quenching Quenching Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification (Chromatography) Purification (Chromatography) Concentration->Purification (Chromatography) Product Product Purification (Chromatography)->Product

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

References

Safety Operating Guide

Proper Disposal of 5-Iodo-2-methoxypyrimidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 5-Iodo-2-methoxypyrimidine (CAS No. 101803-06-9), a halogenated pyrimidine derivative.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. While a publicly available SDS for this specific compound is not readily accessible, information for structurally similar compounds, such as 5-Iodo-2,4-dimethoxypyrimidine, and general guidelines for halogenated organic compounds provide a strong basis for safe handling.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Quantitative Data Summary

ParameterValueReference
CAS Number 101803-06-9[1]
Molecular Formula C₅H₅IN₂O[1]
Molecular Weight 236.01 g/mol [1]
Appearance White to off-white solid
Storage Store at 4°C, protected from light[1]

Note: This data is based on available supplier information and may not be exhaustive. Always refer to the most current SDS for complete and accurate data.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as a hazardous waste procedure, in accordance with local, state, and federal regulations. As a halogenated organic compound, it requires specific disposal methods and should never be disposed of down the drain or in regular trash.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Designate a specific, clearly labeled, and compatible waste container for "Halogenated Organic Waste."

    • Do not mix this compound waste with non-halogenated solvents or other incompatible waste streams.

  • Waste Collection:

    • Collect all waste containing this compound, including residual amounts in containers, contaminated personal protective equipment (such as gloves), and any materials used for spill cleanup, in the designated halogenated waste container.

    • Ensure the waste container is kept securely closed when not in use.

  • Container Rinsing:

    • For empty containers that held this compound, triple-rinse with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from this process is considered hazardous waste and must be collected in the designated halogenated waste container.

  • Labeling and Storage:

    • Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information by your institution's Environmental Health and Safety (EHS) department.

    • Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and transportation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood generate_waste Generate Waste (e.g., residual chemical, contaminated items) ppe->generate_waste fume_hood->generate_waste is_halogenated Is the waste halogenated? generate_waste->is_halogenated halogenated_container Collect in Designated 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in Appropriate Non-Halogenated Waste Stream is_halogenated->non_halogenated_container No label_waste Label Container Clearly 'Hazardous Waste' halogenated_container->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 5-Iodo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Iodo-2-methoxypyrimidine was not located. The following guidance is based on the safety data for the closely related compound, 5-Iodo-2,4-dimethoxypyrimidine, and general best practices for handling halogenated aromatic compounds. It is imperative to handle this chemical with caution and adhere to all institutional and regulatory safety protocols.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is fundamental to minimizing exposure and ensuring personal safety when working with this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles and Face ShieldWear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. For prolonged contact, consider double-gloving.
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to provide maximum skin coverage.
Respiratory RespiratorAll work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges should be used.[1]
Feet Closed-Toe ShoesSturdy, closed-toe and heel shoes must be worn to protect against spills and falling objects.

Experimental Protocols: Handling and Disposal

Handling:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust or vapors.[2][3]

  • Personal Hygiene: Avoid direct contact with the skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[2]

  • Spills: In the event of a spill, evacuate the immediate area. Wear appropriate PPE and clean up the spill using an absorbent material. Collect the waste in a sealed container for proper disposal. Avoid generating dust.[3]

Disposal Plan:

The disposal of this compound and its containers must be treated as hazardous waste and conducted in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[4] Do not mix with other waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After thorough cleaning, the container can be disposed of according to institutional guidelines.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.[4]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_spill_response Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Handle Chemical prep_setup->handle_weigh handle_spill Spill? handle_weigh->handle_spill disp_collect Collect Waste in Labeled Container handle_weigh->disp_collect handle_spill->handle_weigh No spill_evacuate Evacuate Area handle_spill->spill_evacuate Yes spill_ppe Wear Additional PPE spill_evacuate->spill_ppe spill_contain Contain & Clean Up spill_ppe->spill_contain spill_dispose Dispose as Hazardous Waste spill_contain->spill_dispose disp_store Store Safely disp_collect->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.